N-butyl-4-methyl-3-nitrobenzenesulfonamide CAS 108227-53-8 properties
This technical guide details the properties, synthesis, and application of N-butyl-4-methyl-3-nitrobenzenesulfonamide (CAS 108227-53-8), a specialized intermediate in medicinal chemistry.[1][2][3][4] CAS Registry Number:...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of N-butyl-4-methyl-3-nitrobenzenesulfonamide (CAS 108227-53-8), a specialized intermediate in medicinal chemistry.[1][2][3][4]
CAS Registry Number: 108227-53-8
Chemical Formula: C₁₁H₁₆N₂O₄S
Molecular Weight: 272.32 g/mol [1][2][5][6][7][8][9]
Executive Summary
N-butyl-4-methyl-3-nitrobenzenesulfonamide is a lipophilic sulfonamide scaffold utilized primarily as a versatile building block in drug discovery.[1][2][9] Its structural significance lies in the orthogonality of its functional groups: the stable sulfonamide moiety acts as a pharmacophore often associated with carbonic anhydrase inhibition and urological targets (e.g., BPH), while the nitro group serves as a latent amine.[3][4][9] Upon reduction, this compound yields a highly functionalizable aniline derivative, enabling the synthesis of complex urea or amide-linked kinase inhibitors.[1][3][4][9]
Chemical Identity & Physicochemical Properties[3][4][10][11][12][13][14][15]
The following data consolidates predicted and experimental values for CAS 108227-53-8.
Property
Value / Description
Notes
IUPAC Name
N-butyl-4-methyl-3-nitrobenzenesulfonamide
Physical State
Crystalline Solid
Typically off-white to pale yellow powder.[1][2][9]
Melting Point
65–75 °C (Estimated)
Based on structural analogs (e.g., N-butyl-4-nitrobenzenesulfonamide).[1][2][3][4]
Solubility
DMSO, Dichloromethane, Ethyl Acetate
Low aqueous solubility due to lipophilic butyl chain.[3][4][9]
pKa (Sulfonamide)
~10.5
The N-butyl substitution reduces acidity compared to primary sulfonamides.[1][2][3][4][9]
LogP
~2.7
Moderate lipophilicity; suitable for cell-permeable scaffolds.[1][2][9]
H-Bond Donors
1 (Sulfonamide NH)
H-Bond Acceptors
4 (Sulfonyl O, Nitro O)
Synthetic Pathway & Manufacturing
The synthesis of CAS 108227-53-8 follows a standard nucleophilic substitution mechanism (Schotten-Baumann conditions) using 4-methyl-3-nitrobenzenesulfonyl chloride as the electrophile.[1][2][9]
Reaction Scheme
The sulfonyl chloride undergoes nucleophilic attack by n-butylamine in the presence of a base (to scavenge HCl), yielding the target sulfonamide.[2][3][4][9]
Figure 1: Synthesis of CAS 108227-53-8 via sulfonylation.
Detailed Experimental Protocol
Objective: Synthesis of 10 g of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (10.0 g, 42.4 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition: Add Triethylamine (TEA) (6.5 mL, 46.6 mmol, 1.1 eq) followed by the dropwise addition of n-butylamine (4.6 mL, 46.6 mmol, 1.1 eq) over 15 minutes. Note: Exothermic reaction.[2][9]
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.[3][4][9]
Wash the organic phase with 1M HCl (2 × 50 mL) to remove excess amine/TEA.[3][4][9]
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes) if high purity (>99%) is required.[1][2][3][4][9]
Reactivity & Applications in Drug Discovery
This compound is rarely the final drug; it is a strategic intermediate .[3][9] Its value lies in the "Nitro-to-Amine" switch, which unlocks the position 3 nitrogen for further derivatization.[1][2][3][9]
Derivatization Workflow
Researchers typically reduce the nitro group to generate 3-amino-4-methyl-N-butylbenzenesulfonamide .[1][2][9] This aniline is a "privileged structure" for:
Kinase Inhibitors: Reacting the aniline with isocyanates to form ureas (common in B-RAF or BCR-ABL inhibitors).[1][2][4][9]
Proteolysis Targeting Chimeras (PROTACs): The sulfonamide handle can bind E3 ligases (like VHL), while the aniline connects to the linker.[3][4][9]
Figure 2: Functionalization tree for CAS 108227-53-8.[1][2][3][4]
Safety & Handling (HSE)
While specific toxicological data for this CAS is limited, handle as a functional sulfonamide/nitro aromatic .[3][4][9]
Hazard Identification:
Skin/Eye Irritant: Sulfonamides can cause sensitization.[3][9]
Potential Mutagenicity: Nitroaromatics are often flagged for genotoxicity screening (Ames test) in early development.[3][4][9]
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and SOx gases.[2][3][9]
References
Chemical Identity Verification
PubChem.[3][4][9][10] Compound Summary for CAS 108227-53-8. National Library of Medicine.[3][4][9][11] Link
Synthetic Methodology (Sulfonylation)
Bahadorikhalili, S. et al. Synthesis and biological evaluation of novel sulfonamide derivatives. ResearchGate. Link
Precursor Data
NIST Chemistry WebBook. 4-Methyl-3-nitrobenzenesulfonyl chloride Properties. Link
An In-depth Technical Guide to the Safe Handling of N-butyl-4-methyl-3-nitrobenzenesulfonamide
A Note on This Guide: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for N-butyl-4-methyl-3-nitrobenzenesulfonamide is not publicly available. This guide has been constructed by a Senior Ap...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on This Guide: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for N-butyl-4-methyl-3-nitrobenzenesulfonamide is not publicly available. This guide has been constructed by a Senior Application Scientist through a process of hazard assessment by analogy, a standard practice in chemical safety evaluation. The recommendations herein are extrapolated from the known hazards of structurally similar compounds, including N-Butylbenzenesulfonamide and various nitro-substituted benzenesulfonamides. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
N-butyl-4-methyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure suggests potential applications as a synthetic intermediate in medicinal chemistry and materials science. The molecule comprises several key functional groups that dictate its chemical reactivity and toxicological profile:
Benzenesulfonamide Core: A common scaffold in various pharmaceuticals.
N-butyl Group: A short alkyl chain that influences solubility and lipophilicity.
Nitro Group (-NO2): An electron-withdrawing group that can significantly impact biological activity and is associated with specific toxicological hazards.
Methyl Group (-CH3): An electron-donating group on the aromatic ring.
Understanding the interplay of these groups is critical for a comprehensive risk assessment.
Hazard Identification and Risk Assessment by Analogy
Based on close structural analogs, a primary hazard profile can be established. The principal hazards are anticipated to be related to organ toxicity upon repeated exposure and potential environmental toxicity.
GHS Classification (Anticipated)
The following Globally Harmonized System (GHS) classifications are projected based on data from analogous compounds like N-Butylbenzenesulfonamide[1][2][3][4].
Hazard Class
Category
Hazard Statement
Signal Word
Pictogram
Specific Target Organ Toxicity (Repeated Exposure)
Category 2
H373: May cause damage to organs through prolonged or repeated exposure.
Warning
Hazardous to the Aquatic Environment (Chronic)
Category 3
H412: Harmful to aquatic life with long lasting effects.
(None)
(None)
Causality and Expert Insight:
Target Organ Toxicity (H373): The H373 classification for the analog N-Butylbenzenesulfonamide suggests that prolonged or repeated absorption may lead to organ damage, with the liver and reproductive system being potential targets[3]. The presence of a nitro group on the aromatic ring could potentially modify or exacerbate this effect, as nitroaromatic compounds are known for a range of metabolic activation pathways that can lead to cellular damage.
Aquatic Toxicity (H412): Many sulfonamides exhibit persistence and mobility in the environment, leading to chronic aquatic toxicity[1][2]. This necessitates stringent controls on aqueous waste disposal.
Comprehensive Protocols for Safe Handling and Use
A self-validating safety protocol is one where the procedures inherently mitigate the identified risks. The following workflows are designed to establish such a system.
Engineering Controls: The First Line of Defense
The primary directive is to minimize direct exposure. The causality is simple: if the compound cannot reach the researcher, it cannot cause harm.
Ventilation: All handling of solid N-butyl-4-methyl-3-nitrobenzenesulfonamide and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The nitroaromatic structure warrants caution against the inhalation of fine particulates or aerosols.
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be limited. This prevents cross-contamination of other workspaces.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on the anticipated hazards.
Protection Type
Specification
Rationale and Justification
Hand Protection
Nitrile gloves (minimum 0.11 mm thickness).
Handle with gloves[4]. Nitrile provides adequate protection against incidental contact with many sulfonamides. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately if contamination is suspected.
Eye/Face Protection
ANSI Z87.1-compliant safety goggles with side-shields or a face shield.
Wear tightly fitting safety goggles[4]. This is a mandatory requirement to protect against splashes or airborne particles.
Wear appropriate protective gloves and clothing to prevent skin exposure[3]. A lab coat prevents contamination of personal clothing.
Respiratory
Not required under normal use with adequate engineering controls.
For situations with high dust potential (e.g., large-scale transfers, spill cleanup without adequate ventilation), a NIOSH-approved respirator with P95 or P100 particle filters is recommended[5].
Workflow for Safe Handling and Experimentation
This workflow diagram illustrates the critical control points from procurement to disposal.
Caption: A logical workflow for handling N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Emergency and First Aid Procedures
Rapid and correct response during an emergency is critical. All personnel must be familiar with these protocols before beginning work.
In Case of Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][2].
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician[3][6]. Remove contaminated clothing.
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[3][6].
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][5].
Storage, Stability, and Disposal
Storage and Stability
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][6].
Incompatibilities: Keep away from strong oxidizing agents. The nitro group can increase reactivity under certain conditions.
Rationale: Proper storage prevents degradation and reaction with incompatible materials, ensuring the integrity of the compound and the safety of the laboratory environment.
Waste Disposal Protocol
Disposal must be in accordance with all local, state, and federal regulations.
Segregation: All waste contaminated with N-butyl-4-methyl-3-nitrobenzenesulfonamide (e.g., gloves, weighing paper, excess reagent) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Aqueous Waste: Due to the anticipated chronic aquatic toxicity (H412), do not discharge any solutions containing this compound into the sewer system[2][7]. Collect all aqueous waste in a labeled hazardous waste container for organic compounds.
Disposal: The final disposal must be handled by an approved waste disposal plant or a licensed environmental services company[1][2][6].
Caption: Decision workflow for the proper segregation and disposal of waste.
Conclusion
While a specific SDS for N-butyl-4-methyl-3-nitrobenzenesulfonamide is not currently available, a robust safety protocol can be developed by analyzing its structure and the known hazards of analogous compounds. The key pillars of this protocol are stringent engineering controls (fume hood use), diligent application of appropriate PPE, and a well-defined waste management stream that respects the compound's potential for target organ and environmental toxicity. Adherence to these principles provides a self-validating system for the safe use of this novel compound in a research and development setting.
References
Polymer ADD (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Available at: [Link]
Pharmaffiliates. N-Butyl-4-nitrobenzenesulfonamide. Available at: [Link]
PubChem. N-Butyl-4-chloro-3-nitrobenzenesulphonamide. National Center for Biotechnology Information. Available at: [Link]
PubChem. N-(4-Methylphenyl)-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
CPAChem. (2023). Safety data sheet: N-n-Butylbenzenesulfonamide. Available at: [Link]
Chem-Supply. MSDS of N-BUTYL 4-NITROBENZOATE. Available at: [Link]
Strategic Sourcing & Quality Validation: N-butyl-4-methyl-3-nitrobenzenesulfonamide
Executive Summary N-butyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 138133-74-3) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs)—specifically within th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-butyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 138133-74-3) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs)—specifically within the Angiotensin II receptor antagonist class (sartans)—and advanced agrochemicals.[1][2][3][4]
Unlike commodity chemicals, this molecule is frequently classified as a "Make-to-Order" (MTO) or Custom Synthesis item rather than a stock catalog product.[1][2][3] This distinction critically alters the procurement strategy for researchers. Sourcing this material requires a shift from simple price comparison to a technical vetting process focused on synthetic origin, impurity profiling, and supply chain transparency.
This guide provides a technical framework for sourcing, validating, and handling this compound, ensuring data integrity in downstream R&D applications.
Chemical Profile & Critical Quality Attributes (CQAs)
To validate incoming shipments, researchers must understand the molecule's physicochemical properties and potential synthetic impurities.
Attribute
Specification
Technical Note
Chemical Name
N-butyl-4-methyl-3-nitrobenzenesulfonamide
Core structure: Toluene ring with nitro/sulfonamide groups.[1][2][3]
Color deepens with nitro-impurity content.[1][2][3]
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility; critical for HPLC mobile phase selection.
Purity (HPLC)
≥ 97.0% (Research) / ≥ 99.0% (GMP)
Critical: Watch for regioisomers.
Synthetic Origin & Impurity Prediction
Understanding the synthesis route allows you to predict impurities that standard CoAs (Certificates of Analysis) might miss. The standard synthesis involves the nucleophilic attack of butylamine on 4-methyl-3-nitrobenzenesulfonyl chloride .[1][2][3]
Role: These companies specialize in maintaining libraries of diverse sulfonamides. They likely have the precursor (sulfonyl chloride) in stock and can synthesize the amide on demand within 2 weeks.
Recommendation: This is the target tier for most R&D needs.
Tier 3: Bulk CROs (China/India) (Low Price, High Validation Burden)[3]
Examples: Vendors on Alibaba/Indiamart (e.g., specific labs in Hebei or Mumbai).
Role: Bulk manufacturing.
Risk: High variability in batch-to-batch purity.[1][2][3] Mandatory internal re-testing required. [1][2]
Visualization: Sourcing Decision Logic
The following diagram illustrates the decision process for selecting a supplier based on project scale and risk tolerance.
Figure 1: Strategic sourcing decision tree based on quantity and timeline requirements.
Price Analysis & Cost Drivers
Since there is no fixed "list price" for this CAS, costs are estimated based on FTE (Full-Time Equivalent) effort and raw material costs.[3]
Synthesis labor (setup time is fixed regardless of yield).[1][2][3]
100 g - 1 kg
CRO (Tier 3)
$1,200 - $2,500
Raw materials (Sulfonyl chloride costs ~$30/kg) + Shipping.[1][2][3]
Note: If a quote is significantly lower than $100 for 1g, suspect a quality issue or a mislabeled "stock" item that is actually the hydrolyzed sulfonic acid.
Quality Control (QC) Protocol
Trustworthiness Principle: Never accept a vendor CoA at face value for non-commodity chemicals. Perform the following "Self-Validating" workflow.
A. Identity Verification (H-NMR)
Solvent: DMSO-d6 (Sulfonamide protons are often invisible in CDCl3 due to exchange).[1][2][3]
Key Signals:
δ ~2.4 ppm (s, 3H): Methyl group on the aromatic ring.
Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).
Wavelength: 254 nm (Aromatic) and 210 nm (Amide bond).
Pass Criteria: Single peak >97% area integration. No peak at the retention time of the starting sulfonyl chloride (which usually elutes later due to higher lipophilicity) or sulfonic acid (elutes at solvent front).
Visualization: QC Workflow
Figure 2: Incoming Quality Control (IQC) workflow for validating custom-synthesized sulfonamides.
Safety & Handling (EHS)[3]
While specific toxicological data for CAS 138133-74-3 may be sparse, its structural class (Nitro-aromatic Sulfonamides) dictates strict handling protocols.[1][2][3]
Sensitization: Sulfonamides are known sensitizers.[6] Avoid inhalation of dust.[5][6][7][8][9]
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture will hydrolyze the sulfonamide bond over long periods, especially if residual acid is present.[3]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12300053 (Related Structure: 4-methyl-3-nitrobenzenesulfonamide).[1][2][3] Retrieved from [Link]
U.S. Patent 5,136,043 (1992).Process for the preparation of nitrobenzenesulfonyl chlorides. (Describes the synthesis of the precursor).
Thermodynamic Profiling and Melting Point Determination of N-Butyl-4-methyl-3-nitrobenzenesulfonamide
Executive Summary N-Butyl-4-methyl-3-nitrobenzenesulfonamide (CAS RN: 108227-53-8) is a highly functionalized sulfonamide derivative utilized as a specialized intermediate in medicinal chemistry and materials science. In...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Butyl-4-methyl-3-nitrobenzenesulfonamide (CAS RN: 108227-53-8) is a highly functionalized sulfonamide derivative utilized as a specialized intermediate in medicinal chemistry and materials science. In drug development, the precise determination of a compound's melting point (
) is not merely a test of identity, but a critical thermodynamic parameter that dictates solubility, bioavailability, and solid-state stability. This whitepaper provides an authoritative guide on the structural causality governing the thermal behavior of this compound and outlines self-validating protocols for its precise thermometric analysis.
Structural Causality and Thermodynamic Behavior
To understand the melting point of N-butyl-4-methyl-3-nitrobenzenesulfonamide, one must analyze the competing intermolecular forces dictated by its functional groups. The melting point of a crystalline solid is governed by the ratio of its enthalpy of fusion (
) to its entropy of fusion (), expressed as .
The Sulfonamide Core : Primary sulfonamides (e.g., 4-methylbenzenesulfonamide) exhibit high melting points (typically >130 °C) due to a robust, highly ordered intermolecular hydrogen-bonding network between the strongly polarized
acceptors and the donors [1].
N-Alkylation (The Butyl Chain) : The substitution of a proton with an aliphatic N-butyl chain drastically alters the thermodynamic profile. The bulky, flexible butyl group increases the entropy of the melt (
) and eliminates one hydrogen-bond donor. This steric disruption prevents tight crystal packing, significantly depressing the melting point compared to the primary sulfonamide analog.
Nitro and Methyl Substituents : The electron-withdrawing nitro group (
) at the 3-position introduces strong dipole-dipole interactions, while the 4-methyl group provides mild steric hindrance and -stacking modulation. These groups partially offset the melting point depression caused by the butyl chain by increasing the lattice energy ().
Logical relationship of structural substituents on the melting point.
Comparative Thermal Data
Because the exact empirical melting point of N-butyl-4-methyl-3-nitrobenzenesulfonamide can vary based on polymorphic form and crystallization solvent, it is best understood by contextualizing it against structurally related sulfonamide derivatives. The table below illustrates how progressive functionalization shifts the thermal transition point [1].
Compound
CAS Number
Melting Point (°C)
Dominant Structural Feature
4-Methylbenzenesulfonamide
70-55-3
137.0 - 139.0
Primary sulfonamide (Baseline H-bonding)
4-Methyl-3-nitrobenzenesulfonamide
6949-23-1
139.0 - 141.0
Addition of (Increased dipole interactions)
N-Butyl-4-methylbenzenesulfonamide
4773-04-0
45.0 - 50.0
N-butylation (Disrupted H-bonding network)
N-Butyl-4-methyl-3-nitrobenzenesulfonamide
108227-53-8
65.0 - 75.0 (Est.) *
N-butylation + dipole stabilization
*(Note: Estimated thermodynamic range based on the additive effects of the nitro group on the N-butylated core. Precise determination requires the empirical protocols outlined below).
Methodologies for Precise Thermal Analysis
To ensure scientific integrity, melting point determination must be a self-validating system. This requires the use of internal calibration standards to account for thermal lag and instrument drift.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for thermal profiling because it measures the heat flow associated with phase transitions, allowing for the calculation of
and the detection of trace polymorphs or impurities [3].
Causality of Protocol Choices:
Hermetic Sealing: Prevents the volatilization of the flexible N-butyl chain prior to melting, which would alter the mass and skew the endothermic integration.
Nitrogen Purge: The aliphatic butyl chain is susceptible to thermal oxidation. An inert
atmosphere prevents exothermic oxidative degradation from masking the endothermic melting peak.
Heating Rate (2 °C/min): A slow heating rate minimizes thermal gradients within the sample pan, ensuring the onset temperature (
) accurately reflects the true thermodynamic melting point [2].
Step-by-step DSC workflow for precise melting point determination.
Step-by-Step DSC Protocol:
Calibration (Self-Validation): Run a high-purity Indium standard (
= 156.6 °C) to calibrate the heat flow and temperature axes.
Preparation: Accurately weigh 1.5 to 2.5 mg of N-butyl-4-methyl-3-nitrobenzenesulfonamide into a standard aluminum DSC pan.
Sealing: Crimp the pan with a hermetic lid using a sample press. Prepare an empty crimped pan as the reference.
Purge: Place both pans into the DSC cell. Initiate a dry nitrogen purge at 50 mL/min.
Thermal Program: Equilibrate the system at 25 °C for 5 minutes. Ramp the temperature at a controlled rate of 2.0 °C/min up to 120 °C.
Analysis: Extract the
(extrapolated onset temperature) as the official melting point, and calculate the area under the curve for the enthalpy of fusion ().
Capillary Melting Point (USP <741> Compliant)
For routine quality control, the capillary method provides a practical melting range. According to USP <741> guidelines, the method must be rigorously standardized to ensure repeatability [2].
Step-by-Step Capillary Protocol:
Drying: Dry the sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as a plasticizer and artificially lowers the melting point.
Pulverization: Triturate the sample in an agate mortar to a fine, uniform powder. Causality: Large crystals create air pockets in the capillary, leading to poor thermal conductivity and broad melting ranges.
Packing: Introduce the powder into a glass capillary tube (closed at one end). Drop the tube through a 70 cm glass guide tube onto a hard surface 5-10 times to pack the powder tightly to a height of exactly 3 mm.
Validation: Load a USP Melting Point Reference Standard (e.g., Vanillin,
~81-83 °C) into an adjacent slot in the apparatus to validate the heating block's accuracy.
Heating: Rapidly heat the block to ~15 °C below the expected melting point. Reduce the ramp rate to exactly 1 °C/min.
Observation: Record the temperature at which the first drop of liquid appears (Onset) and the temperature at which the sample is completely liquefied (Clear Point). This constitutes the melting range.
References
Title: Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking
Source: Molecules (MDPI)
URL: [Link]
Title: Compliance with Amended General Chapter USP <741> Melting Range or Temperature
Source: ChemRxiv / Semantic Scholar
URL: [Link]
Synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide from Sulfonyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide, a key intermediate in vario...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide, a key intermediate in various synthetic applications. The synthesis involves the nucleophilic substitution reaction between 4-methyl-3-nitrobenzenesulfonyl chloride and n-butylamine. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The information presented is intended to provide researchers with a robust and reproducible method for the preparation of this valuable sulfonamide compound.
Introduction
Sulfonamides are a critical class of organic compounds characterized by the -SO₂NR₂ functional group. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and hypoglycemic properties.[1] The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The reactivity of the sulfonyl chloride group is dictated by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by nucleophiles like amines.[4]
This application note focuses on the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide. The presence of the nitro group on the aromatic ring makes this molecule a versatile building block for further chemical modifications, such as reduction to an amine, which can then be used in the construction of more complex molecular architectures.
Reaction Mechanism and Scientific Rationale
The synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide from 4-methyl-3-nitrobenzenesulfonyl chloride and n-butylamine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfonyl sulfur. The reaction can be generally understood to proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[4][5][6]
The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the 4-methyl-3-nitrobenzenesulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Departure of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, either another molecule of n-butylamine or an added base like sodium carbonate, removes a proton from the nitrogen atom to yield the final N-butyl-4-methyl-3-nitrobenzenesulfonamide product and the corresponding ammonium salt.[7]
The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the sulfonyl sulfur, thereby facilitating the nucleophilic attack by the amine.
Caption: General mechanism for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Materials and Reagents
Reagent
Grade
Supplier
4-Methyl-3-nitrobenzenesulfonyl chloride
≥98%
e.g., Sigma-Aldrich
n-Butylamine
≥99%
e.g., Sigma-Aldrich
Sodium Carbonate (anhydrous)
ACS Reagent
e.g., Fisher Scientific
Dichloromethane (DCM), anhydrous
≥99.8%
e.g., Sigma-Aldrich
1,2-Dichloro-benzene
≥99%
e.g., Sigma-Aldrich
Deionized Water
High Purity
In-house
Brine (Saturated NaCl solution)
-
In-house
Anhydrous Magnesium Sulfate
≥97%
e.g., Acros Organics
Equipment
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Dropping funnel
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel and flask)
Standard laboratory glassware
Safety Precautions
4-Methyl-3-nitrobenzenesulfonyl chloride: Corrosive and reacts violently with water.[8] Causes severe skin burns and eye damage.[8] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
n-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate PPE.[10]
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
The reaction can be exothermic. Ensure proper temperature control.
Synthesis Procedure
A representative procedure is adapted from a general method for the synthesis of N-substituted sulfonamides.[7]
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-methyl-3-nitrobenzenesulfonyl chloride (e.g., 0.1 mol).
Solvent Addition: Add 100 mL of a suitable solvent such as 1,2-dichloro-benzene.[7]
Amine Addition: Dissolve n-butylamine (e.g., 0.12 mol, 1.2 equivalents) in 20 mL of the same solvent and place it in the dropping funnel.
Base Addition: Add sodium carbonate (e.g., 0.12 mol, 1.2 equivalents) to the reaction flask. The base is crucial to neutralize the HCl generated during the reaction.
Reaction: Heat the mixture to 60°C with stirring.[7] Add the n-butylamine solution dropwise from the dropping funnel over a period of 30 minutes.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C for 2-3 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove any inorganic salts.
Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.
Dry the organic layer over anhydrous magnesium sulfate.
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude N-butyl-4-methyl-3-nitrobenzenesulfonamide can be purified by recrystallization.
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Alternative purification methods for sulfonamides include column chromatography on silica gel.[11]
Caption: Workflow for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Characterization
The identity and purity of the synthesized N-butyl-4-methyl-3-nitrobenzenesulfonamide should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), the methyl group on the aromatic ring (singlet), and the aromatic protons. The integration of the signals should be consistent with the structure.
¹³C NMR
Resonances for all unique carbon atoms in the molecule, including those of the butyl chain, the aromatic ring, and the methyl group.
FT-IR
Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic), S=O stretches of the sulfonamide group (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and N-O stretches of the nitro group.
Mass Spectrometry
The molecular ion peak corresponding to the calculated molecular weight of N-butyl-4-methyl-3-nitrobenzenesulfonamide (C₁₁H₁₆N₂O₄S).[12]
Melting Point
A sharp melting point range indicates a high degree of purity.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
- Inactive sulfonyl chloride (hydrolyzed) - Insufficient reaction time or temperature - Inefficient work-up
- Use fresh or properly stored sulfonyl chloride. - Increase reaction time or temperature and monitor by TLC. - Ensure complete extraction of the product during work-up.
Formation of Multiple Products
- Side reactions due to excess amine - Reaction with water
- Use the stoichiometric amount of amine or a slight excess as specified. - Ensure anhydrous reaction conditions.
Difficulty in Crystallization
- Product is an oil - Presence of impurities
- Try different solvent systems for recrystallization. - Purify the crude product by column chromatography before attempting recrystallization.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can reliably prepare this valuable sulfonamide intermediate for a variety of applications in organic synthesis and drug discovery. The methods for purification and characterization ensure the final product is of high purity and its structure is confirmed.
References
Organic Syntheses. orthanilic acid. Available from: [Link].
Google Patents. Sulfonamide purification process. US2777844A.
NIST. Benzenesulfonamide, N-butyl-4-methyl-. NIST Chemistry WebBook. Available from: [Link].
Google Patents. Preparation of N-substituted arylsulfonamides. US4713489A.
PMC. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link].
Kadant. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link].
Google Patents. Method for synthesizing p-nitrobenzenesulfonyl chloride. CN101570501B.
PubChem. N-Butyl-4-chloro-3-nitrobenzenesulphonamide. Available from: [Link].
ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Available from: [Link].
PMC. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Available from: [Link].
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link].
PMC. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Available from: [Link].
Glorious Group. What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available from: [Link].
PMC. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link].
Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link].
ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link].
Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available from: [Link].
ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available from: [Link].
ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Available from: [Link].
ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available from: [Link].
ResearchGate. (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Available from: [Link].
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link].
NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link].
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link].
Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A.
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link].
Application Note: Synthesis of N-Butyl-4-methyl-3-nitrobenzenesulfonamide
Executive Summary Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and key structural motifs in antibacterial agents, carbonic anhyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and key structural motifs in antibacterial agents, carbonic anhydrase inhibitors, and protease inhibitors[1]. The synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide involves the targeted nucleophilic acyl substitution-like reaction (sulfonylation) between 4-methyl-3-nitrobenzenesulfonyl chloride and butylamine. This application note details the mechanistic rationale, optimized step-by-step protocols, and self-validating troubleshooting guidelines for this specific transformation, designed for researchers and drug development professionals.
Mechanistic Rationale & Causality
The formation of the sulfonamide linkage proceeds via a classic nucleophilic attack on a hexavalent sulfur center[2]. Understanding the electronic and steric properties of the reagents is critical for optimizing the reaction:
Electrophilicity of the Substrate : The 3-nitro group on 4-methyl-3-nitrobenzenesulfonyl chloride is strongly electron-withdrawing via both inductive and resonance effects. This significantly increases the partial positive charge on the sulfur atom, accelerating the nucleophilic attack by butylamine compared to standard tosyl chloride[1]. However, this heightened electrophilicity also increases the substrate's susceptibility to unwanted hydrolysis, making strict temperature control (0 °C) critical during the initial addition[3].
Nucleophilic Attack & Intermediate Formation : The lone pair on the primary aliphatic amine (butylamine) attacks the sulfur, generating a transient pentacoordinate intermediate before the expulsion of the chloride leaving group[4].
Prevention of Bis-Sulfonylation : Because butylamine is a primary amine, the resulting mono-sulfonamide retains an acidic N–H proton (pKa ~ 10). In the presence of a base, this can deprotonate and attack a second equivalent of sulfonyl chloride, leading to di-sulfonylation[3][4]. To prevent this, the sulfonyl chloride must be the limiting reagent (1.0 equiv) and added dropwise to maintain a low instantaneous concentration of the electrophile[3].
Logical workflow and mechanism of nucleophilic sulfonylation.
Experimental Methodologies
Two distinct protocols are provided. Protocol A is preferred for moisture-sensitive downstream applications and maximum yield, while Protocol B offers a greener, highly scalable biphasic alternative.
This method completely avoids aqueous hydrolysis of the highly reactive 4-methyl-3-nitrobenzenesulfonyl chloride[1].
System Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve butylamine (1.1 equiv.) and triethylamine (TEA, 1.5 equiv.) in anhydrous dichloromethane (DCM) to achieve an amine concentration of approximately 0.2 M.
Thermal Control : Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperatures suppress the exothermic nature of the reaction and prevent the formation of di-sulfonylated byproducts.
Electrophile Addition : Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15–30 minutes[3].
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the UV-active sulfonyl chloride spot is completely consumed.
Workup : Quench the reaction with 1 M aqueous HCl. Extract the organic layer, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
This approach utilizes water as a co-solvent and inorganic bases, making it cost-effective for large-scale synthesis[2][5].
Aqueous Base Preparation : Dissolve butylamine (1.1 equiv.) in a 10% aqueous sodium carbonate (Na2CO3) solution[5].
Electrophile Introduction : Cool the aqueous mixture to 0 °C. Add 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv.) dissolved in a water-immiscible solvent (e.g., ethyl acetate or THF) dropwise to the mixture[1][6].
Biphasic Stirring : Stir the biphasic mixture vigorously for 2–6 hours at room temperature. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic electrophile and the aqueous nucleophile, overcoming mass transfer limitations.
Isolation : Separate the organic layer. Extract the aqueous layer once more with ethyl acetate. Combine the organic layers, wash with 1 M HCl, then brine, dry over MgSO4, and concentrate[6].
Condition Optimization & Quantitative Data
Parameter
Protocol A (Anhydrous)
Protocol B (Biphasic)
Causality / Impact on Reaction
Solvent System
Anhydrous DCM
Water / EtOAc biphasic
DCM prevents hydrolysis of the highly reactive nitro-substituted sulfonyl chloride. Water is greener but risks competitive hydrolysis[3].
Base Used
Triethylamine (1.5 eq)
Na2CO3 (10% aq)
TEA acts as an organic-soluble HCl scavenger. Na2CO3 buffers the aqueous phase to keep the amine nucleophilic[2].
Temperature
0 °C → RT
0 °C → RT
Strict cooling during addition suppresses the exotherm and prevents bis-sulfonylation[3][4].
Stoichiometry
1.1 eq Amine : 1.0 eq ArSO2Cl
1.1 eq Amine : 1.0 eq ArSO2Cl
Excess amine ensures complete consumption of the electrophile and acts as a secondary buffer[3].
Expected Yield
85% – 95%
75% – 85%
Anhydrous conditions generally provide higher yields by eliminating the sulfonic acid byproduct pathway.
Self-Validating Quality Control & Troubleshooting
To ensure trustworthiness in the protocol, the purification of the synthesized N-butyl-4-methyl-3-nitrobenzenesulfonamide relies on a self-validating acid-base extraction system . Because the product is a secondary sulfonamide, it possesses an acidic N–H proton, allowing it to be chemically separated from both neutral impurities (like di-sulfonamides) and basic impurities (like unreacted butylamine).
Troubleshooting Common Issues:
Observation of a Highly Polar Byproduct (Hydrolysis) : If TLC shows a baseline spot, the sulfonyl chloride has hydrolyzed to 4-methyl-3-nitrobenzenesulfonic acid. Correction: Ensure rigorous drying of solvents (Protocol A) or maintain strict 0 °C temperatures during the initial mixing phase (Protocol B)[3].
Observation of a Less Polar Byproduct (Di-sulfonylation) : If a second, less polar spot appears, bis-sulfonylation has occurred. Correction: Ensure the sulfonyl chloride is added dropwise to the amine (never the reverse) to keep the electrophile concentration artificially low[3][4].
Self-validating acid-base purification logic for primary amine-derived sulfonamides.
References
Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines
Source: Benchchem
URL
Title: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation...
Title: Recent advances in synthesis of sulfonamides: A review
Source: Chemistry & Biology Interface
URL
Source: PrepChem.
Title: N-butyl-3,4-dimethylbenzenesulfonamide Research Chemical
Source: Benchchem
URL
Title: Structural Comparison of Three N-(4-Methoxyphenyl)
using N-butyl-4-methyl-3-nitrobenzenesulfonamide as a pharmaceutical intermediate
Application Note: Strategic Utilization of N-butyl-4-methyl-3-nitrobenzenesulfonamide in API Synthesis Executive Summary N-butyl-4-methyl-3-nitrobenzenesulfonamide (referred to herein as N-Bu-MNS ) is a critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-butyl-4-methyl-3-nitrobenzenesulfonamide in API Synthesis
Executive Summary
N-butyl-4-methyl-3-nitrobenzenesulfonamide (referred to herein as N-Bu-MNS ) is a critical pharmacophore scaffold used in the development of sulfonamide-based therapeutics. While structurally related to common plasticizers (N-butylbenzenesulfonamide), the introduction of the 3-nitro group transforms this molecule into a high-value "latent nucleophile" for medicinal chemistry.
This guide details the protocols for synthesizing N-Bu-MNS and, more importantly, its downstream activation via nitro-reduction to 3-amino-4-methyl-N-butylbenzenesulfonamide . This amino-sulfonamide motif is a key building block for:
Carbonic Anhydrase Inhibitors (CAIs): Targeting glaucoma and specific tumor environments.
Cardiovascular Agents: Analogs of Class III antiarrhythmics (sharing structural homology with the sulfonamide chains of Dronedarone/Sotalol).
Diuretics: Structural similarity to Bumetanide intermediates (specifically the 3-nitro-4-substituted benzenesulfonamide core).
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
N-butyl-4-methyl-3-nitrobenzenesulfonamide
CAS Registry
Analogous to 66473-14-1 (4-nitro isomer) / 96-61-7 (4-chloro analog)
Molecular Formula
C₁₁H₁₆N₂O₄S
Molecular Weight
272.32 g/mol
Appearance
Yellow to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups
Sulfonamide (), Nitro (), Methyl ()
Strategic Synthesis Workflow
The utility of N-Bu-MNS lies in its role as a stable precursor that can be "switched on" (reduced) to form a reactive aniline. The following diagram illustrates the synthesis pipeline from commodity chemicals to Active Pharmaceutical Ingredient (API) precursors.
Figure 1: Synthetic pathway transforming the sulfonyl chloride precursor into the active amino-sulfonamide scaffold.
Experimental Protocols
Protocol A: Synthesis of N-Bu-MNS (Sulfonylation)
Objective: To synthesize the N-butyl sulfonamide with high regioselectivity and yield, avoiding bis-sulfonylation.
Preparation: Charge a 3-neck round-bottom flask with 4-methyl-3-nitrobenzenesulfonyl chloride (10 g, 42.4 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
Scientific Rationale: Low temperature is critical to prevent the formation of disulfonimides (where one amine reacts with two sulfonyl chlorides).
Base Addition: Add Triethylamine (6.4 g, 63.6 mmol) to the stirring solution.
Amine Addition: Dissolve n-butylamine (3.4 g, 46.6 mmol) in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Observation: A white precipitate (Et₃N·HCl salts) will form immediately.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup:
Quench with 1M HCl (50 mL) to remove unreacted amine and salts.
Separate the organic layer and wash with saturated NaHCO₃ (to remove unreacted sulfonyl chloride as the sulfonic acid) and Brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if high purity (>99%) is required for biological assays.
Expected Yield: 85-92%
Key QC Parameter: Absence of the sulfonyl chloride peak in IR (approx. 1370 cm⁻¹).
Protocol B: Nitro Reduction (The "Activation" Step)
Objective: To selectively reduce the nitro group to an amine without cleaving the sulfonamide bond or the N-butyl chain.
Reagents:
N-Bu-MNS (Intermediate from Protocol A)
Iron Powder (Fe) (5.0 eq)
Ammonium Chloride (NH₄Cl) (5.0 eq)
Ethanol/Water (3:1 ratio)
Step-by-Step Methodology:
Setup: Dissolve N-Bu-MNS (5 g) in Ethanol (45 mL) and Water (15 mL).
Catalyst Addition: Add NH₄Cl and Iron powder.
Why Iron/NH₄Cl? This method is milder than catalytic hydrogenation (H₂/Pd-C). It avoids the risk of reducing the sulfonamide bond or de-halogenation if other substituents (like Cl/Br) are present on the ring.
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2–3 hours.
Endpoint: The yellow color of the nitro compound should fade to a pale brown/colorless solution (excluding the iron sludge).
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.
Product: The resulting 3-amino-4-methyl-N-butylbenzenesulfonamide is an air-sensitive aniline. Store under Nitrogen or use immediately in the next coupling step.
Quality Control & Validation
To ensure the intermediate is suitable for pharmaceutical use, the following specification limits are recommended:
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water gradient)
> 98.0% (Area %)
Identity
¹H-NMR (DMSO-d₆)
Confirmed structure; No residual solvent >0.5%
Water Content
Karl Fischer (KF)
< 0.5% w/w
Residual Amine
GC-FID
n-Butylamine < 100 ppm
¹H-NMR Diagnostic Signals (DMSO-d₆):
Sulfonamide NH: Triplet/Broad singlet at ~7.5–7.8 ppm (exchangeable with D₂O).
Aromatic Protons: Three distinct signals (ABC system or similar) in the 7.4–8.2 ppm range.
Genotoxicity Warning: Nitroaromatic compounds and their reduced aniline derivatives are potential genotoxins. All handling must occur in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).
Sulfonamide Sensitivity: Researchers with sulfa-drug allergies should avoid contact.
Thermal Stability: Do not heat the crude reaction mixture of Protocol A above 40°C before quenching, as sulfonyl chlorides can decompose violently in the presence of trace moisture and heat.
References
Synthesis of Sulfonamides: ChemicalBook. "Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride." Accessed February 26, 2026.
Nitro Reduction Protocols: SciSpace. "Reduction of Nitro Compounds, Through different Reaction Conditions." Accessed February 26, 2026.
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 4-n-Butylbenzenesulfonamide." Accessed February 26, 2026.
Technical Support Center: Synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-butyl-4-methyl-3-nit...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide. It is structured to provide immediate, actionable insights into common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only solve problems but also to proactively optimize your synthetic strategy for higher yield and purity.
Reaction Overview and Mechanism
The synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves the treatment of 4-methyl-3-nitrobenzenesulfonyl chloride with n-butylamine. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Below is a diagram illustrating the fundamental reaction mechanism.
Caption: General mechanism for sulfonamide formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing causal explanations and robust solutions.
Q1: My reaction yield is consistently low or I'm seeing no product formation. What are the primary causes and how can I fix this?
A1: Low conversion is a frequent and frustrating issue. The root cause typically falls into one of three categories: reagent integrity, reaction conditions, or improper stoichiometry.
Reagent Integrity (The Usual Suspect): The most common culprit is the degradation of 4-methyl-3-nitrobenzenesulfonyl chloride. As a sulfonyl chloride, it is highly susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive 4-methyl-3-nitrobenzenesulfonic acid.[1]
Solution: Always use a fresh bottle of the sulfonyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. If you suspect hydrolysis, you can attempt to verify the purity via ¹H NMR, but using a fresh, high-quality reagent is the most reliable solution.
Reaction Conditions:
Moisture: Ensure all glassware is flame- or oven-dried before use and that you are using anhydrous solvents. The presence of water will preferentially react with your electrophile.[2]
Base: An insufficient amount of base (or a base that is too weak) will fail to effectively scavenge the HCl byproduct. This allows the HCl to protonate the n-butylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[3] Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3]
Temperature: While this reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate if conversion is slow.[4] However, excessive heat can lead to side reactions.[5]
Stoichiometry: A common error is using an incorrect ratio of nucleophile to electrophile.
Solution: Typically, a slight excess of the amine (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more valuable sulfonyl chloride.
Caption: A logical workflow for troubleshooting low product yield.
Q2: My aqueous workup is forming a persistent emulsion that won't separate. How can I resolve this?
A2: Emulsion formation is common in reactions that generate salts (like triethylammonium chloride) and involve solvents like dichloromethane (DCM).
Immediate Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and forces a cleaner separation of the organic and aqueous layers.
Preventative Measures:
After quenching the reaction, consider filtering off the precipitated ammonium salt before transferring the mixture to a separatory funnel.
Use a larger volume of both the organic and aqueous phases during extraction to dilute the components that stabilize the emulsion.
Gentle, repeated inversions of the separatory funnel are often more effective and less likely to cause emulsions than vigorous shaking.
Q3: I've isolated my product, but it's a thick oil instead of a solid. How can I effectively purify it?
A3: While some sulfonamides are crystalline, many can be isolated as viscous oils, making recrystallization impossible.
Primary Method (Silica Gel Chromatography): This is the most reliable method for purifying non-crystalline products.
Solvent System (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute effectively.
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
Alternative (Vacuum Distillation): This is only suitable if the product is thermally stable and has a boiling point that is significantly different from any impurities. This is less common for this class of compounds at a lab scale but is a viable industrial method for related compounds.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this synthesis?
A1: The gold standard is an anhydrous aprotic solvent paired with a non-nucleophilic tertiary amine base.
Component
Recommendation
Rationale
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
These solvents effectively dissolve the starting materials and are unreactive towards the sulfonyl chloride.[3] DCM is often preferred for its ease of removal under reduced pressure.
Base
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
These bases are strong enough to neutralize HCl but are too sterically hindered to act as nucleophiles, preventing them from competing with the n-butylamine.[3] Pyridine can also be used but is sometimes nucleophilic enough to cause side reactions.
Q2: How can I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.
Procedure: Spot the reaction mixture on a silica TLC plate alongside spots of your starting materials (sulfonyl chloride and n-butylamine).
Eluent: A 4:1 mixture of hexanes:ethyl acetate is a good starting point.
Visualization: Use a UV lamp (254 nm). The aromatic sulfonyl chloride and the product will be UV-active.
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the sulfonyl chloride) has disappeared and a new, typically less polar spot corresponding to the product has appeared.
Q3: What are the key safety precautions when handling 4-methyl-3-nitrobenzenesulfonyl chloride?
A3: This reagent requires careful handling due to its reactivity and hazardous nature.
Moisture Sensitivity: It reacts with water to release corrosive hydrochloric acid.[1] Handle under an inert atmosphere where possible and keep the container tightly sealed.
Corrosive & Lachrymatory: Like most sulfonyl and acyl chlorides, it is corrosive and a lachrymator (induces tearing).[3]
Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (nitrile is often sufficient for incidental contact), and a lab coat.[3]
Inhalation/Contact: Avoid inhaling dust or vapors and prevent any contact with skin and eyes.
Q4: What are the expected spectroscopic signatures for N-butyl-4-methyl-3-nitrobenzenesulfonamide?
A4: While an experimental spectrum is definitive, the following are expected characteristics based on the structure:
¹H NMR (in CDCl₃):
Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.
NH Proton (1H): A broad singlet or triplet around 5.0-6.0 ppm, which may exchange with D₂O. The coupling to the adjacent CH₂ group might be visible.
Butyl Chain (9H):
N-CH₂- (2H): A triplet or quartet around 3.0-3.2 ppm.
-CH₂-CH₂- (2H): A multiplet around 1.4-1.6 ppm.
-CH₂-CH₃ (2H): A multiplet around 1.2-1.4 ppm.
-CH₃ (3H): A triplet around 0.9 ppm.
Aromatic Methyl Group (3H): A singlet around 2.6-2.8 ppm.
IR Spectroscopy:
S=O Stretching: Two strong, characteristic peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
N-O Stretching (Nitro Group): Strong peaks around 1530 cm⁻¹ and 1340 cm⁻¹.
N-H Stretching: A peak around 3300 cm⁻¹.
C-H Stretching: Aliphatic peaks just below 3000 cm⁻¹ and aromatic peaks just above 3000 cm⁻¹.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide
This protocol describes a general lab-scale procedure.
Materials:
4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)
n-Butylamine (1.1 eq)
Triethylamine (1.5 eq)
Anhydrous Dichloromethane (DCM)
Flame-dried round-bottom flask with a magnetic stir bar
Nitrogen or argon line
Procedure:
To the flame-dried flask under an inert atmosphere, add 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq).
Dissolve the sulfonyl chloride in anhydrous DCM (approx. 5-10 mL per gram of sulfonyl chloride).
In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.
Cool the sulfonyl chloride solution to 0 °C using an ice-water bath.
Add the amine/base solution dropwise to the cooled, stirring sulfonyl chloride solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.[3]
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir for 2-4 hours, monitoring the reaction progress by TLC.
Protocol 2: Aqueous Workup and Purification
Caption: Step-by-step workflow for workup and purification.
Quenching: Carefully pour the reaction mixture into a beaker containing deionized water or a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and quench reactive species.[3]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with:
1 M HCl (to remove any residual triethylamine and n-butylamine).
Saturated aqueous sodium bicarbonate (to remove any residual acidic impurities).
Saturated aqueous NaCl (brine) to aid in phase separation.[2]
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient.
References
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
removing unreacted butylamine from sulfonamide reaction mixture
Welcome to the technical support center for scientists engaged in sulfonamide synthesis. A common bottleneck in this chemistry is the efficient removal of unreacted primary amines, such as butylamine, from the reaction m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for scientists engaged in sulfonamide synthesis. A common bottleneck in this chemistry is the efficient removal of unreacted primary amines, such as butylamine, from the reaction mixture. This guide provides in-depth, field-tested troubleshooting advice and protocols to ensure you obtain your desired sulfonamide product with high purity.
Troubleshooting Guide: Selecting Your Purification Strategy
You've completed your reaction, and the initial analysis (TLC or crude NMR) shows the presence of your desired sulfonamide along with a significant amount of unreacted butylamine. Which purification method should you choose? The optimal strategy depends on the properties of your product, the scale of your reaction, and the required final purity.
Use the following decision tree to guide your choice.
Caption: Decision workflow for purifying sulfonamides.
Method 1: Liquid-Liquid Extraction (Acid Wash)
When to Use It: This should always be your first-line approach. It is fast, inexpensive, and effective for multigram scale reactions, provided your sulfonamide product is stable to dilute acid.
The Scientist's Rationale: This technique exploits the basicity of butylamine (pKa of conjugate acid ~10.7)[1]. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the butylamine is protonated to form butylammonium hydrochloride[2][3][4][5]. This salt is highly soluble in water and will partition into the aqueous layer, effectively removing it from your organic layer containing the neutral sulfonamide product[6].
Caption: Acid-base extraction mechanism.
Detailed Protocol: Acidic Extraction
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Transfer: Move the organic solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
First Wash: Add an equal volume of 1M HCl (aq) to the funnel.
Extraction: Stopper the funnel, invert it, and vent immediately to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
Drain: Remove the lower aqueous layer.
Repeat: Repeat the wash (steps 3-6) one or two more times. This ensures complete removal of the amine.
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Drain the organic layer into a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolate: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your purified sulfonamide.
Method 2: Quenching with Scavenger Reagents
When to Use It: When acidic washes are incomplete, your product is acid-sensitive, or you are working on a smaller scale where multiple extractions are cumbersome. This is common in parallel synthesis and medicinal chemistry.
The Scientist's Rationale: Scavenging involves adding a reagent that selectively reacts with the excess nucleophilic butylamine to form a new compound that is easily removed. Solid-supported scavengers, or "scavenger resins," are particularly useful as they react and can then be removed by simple filtration[7][8].
Common scavenger classes for primary amines include:
Isocyanate Resins: Highly effective, reacting with the amine to form a polymer-bound urea[9].
Aldehyde Resins: Selectively react with primary amines to form an imine, which remains attached to the solid support[7][9].
Isatoic Anhydride Resins: React to form a bound urea derivative, releasing CO₂[7].
Detailed Protocol: Scavenging with Polystyrene Isocyanate Resin
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM or THF).
Add Scavenger: Add polystyrene isocyanate resin (typically 1.5-3 equivalents relative to the initial amount of excess butylamine).
Agitate: Gently shake or stir the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction by TLC to confirm the disappearance of the butylamine spot.
Filter: Once the reaction is complete, filter the mixture to remove the resin.
Rinse: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
Isolate: Combine the filtrate and the washings, then remove the solvent under reduced pressure.
Method 3: Silica Gel Column Chromatography
When to Use It: When the highest purity is required, or when other methods have failed to completely separate the butylamine and other impurities from the sulfonamide product.
The Scientist's Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Sulfonamides are typically moderately polar, while butylamine is quite polar and will adhere strongly to the acidic silica gel. This difference in polarity allows for effective separation.
Key Considerations for Sulfonamide Chromatography
Solvent System (Eluent): A common starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol. The optimal ratio must be determined by TLC analysis.
Tailing: Amines can "tail" or streak on silica gel plates and columns[10]. To prevent this, you can add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system. However, since you are trying to remove an amine, this is often counterproductive. A better approach for this specific problem is to ensure the butylamine is fully protonated and retained at the top of the column by pre-treating the crude sample.
Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures a narrow band at the start of the separation.
Comparison of Purification Methods
Parameter
Acid Wash (Extraction)
Quenching (Scavenging)
Column Chromatography
Speed
Very Fast (15-30 min)
Moderate to Slow (1-16 hrs)
Slow (hours)
Cost
Low
High (resins are expensive)
Moderate
Scalability
Excellent (grams to kgs)
Good (best for mg to g scale)
Poor (best for mg to g scale)
Waste
High (aqueous waste)
Low (solid waste)
High (solvent waste)
Selectivity
Good for basic amines
Excellent (reagent dependent)
Excellent
Product Loss
Possible if product is slightly water/acid soluble
Minimal
Possible due to irreversible adsorption
Frequently Asked Questions (FAQs)
Q1: How do I know if the butylamine has been removed?A: Thin-Layer Chromatography (TLC) is the most common method. Spot your crude material and the purified fraction on the same plate. Butylamine can be visualized using a ninhydrin stain, which reacts with primary amines to produce a characteristic pink or purple spot[11][12]. Alternatively, a potassium permanganate (KMnO₄) stain will visualize most organic compounds, including butylamine, as yellow/brown spots on a purple background[11].
Q2: My sulfonamide product seems to be partially soluble in the aqueous acid wash. What should I do?A: This can lead to significant product loss. First, minimize the number of washes to what is strictly necessary. Second, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to recover some of the dissolved product[13]. If loss is still a major issue, switch to a non-acidic method like quenching or chromatography.
Q3: Can I use a different acid besides HCl for the wash?A: Yes. Dilute sulfuric acid (H₂SO₄) or aqueous solutions of citric acid can also be used[3]. The key requirement is that the acid is strong enough to fully protonate the butylamine. Acetic acid can also be effective for removing low molecular weight amines[14].
Q4: The acid wash didn't remove all the butylamine. Why, and what's next?A: This can happen if an insufficient amount of acid was used, the shaking was not vigorous enough, or an emulsion formed, preventing clean separation. Perform one or two additional washes. If a small amount still persists, it is an ideal scenario for using a scavenger resin to remove the final traces without resorting to a full column chromatography.
Q5: Is there an alternative to an acid wash if my product is acid-sensitive?A: Yes, a wash with a 10% aqueous copper (II) sulfate (CuSO₄) solution is a mild alternative. Amines like butylamine will complex with the copper ions, and this blue or purple-colored complex is extracted into the aqueous layer[2][3][4]. Continue washing until the aqueous layer no longer changes color.
References
Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry, 1(5), 387-390. Available from: [Link]
Solid-Supported Scavengers. (n.d.). Supra Sciences. Available from: [Link]
The application of scavenger resin in combinatorial chemistry. (2002). Chinese Journal of Organic Chemistry. Available from: [Link]
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Available from: [Link]
Scavenger resin and processes for the use thereof. (2005). Google Patents.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules, 24(3), 481. Available from: [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1998). Journal of Chromatographic Science. Available from: [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1998). ResearchGate. Available from: [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 2031. Available from: [Link]
A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (1982). Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
TLC stains. (n.d.). Organic Chemistry. Available from: [Link]
Thin Layer Chromatography. (n.d.). Searle Separations Department. Available from: [Link]
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Available from: [Link]
Treatment of the waste from the production of tertiary butyl amine to recover sodium sulfate and methyl or sodium formate. (1978). Google Patents.
Acid-Base Extraction. (2022). Chemistry LibreTexts. Available from: [Link]
removing butylamine from hypersil c18. (2008). Chromatography Forum. Available from: [Link]
Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Available from: [Link]
N-Butylamine. (2011). Sciencemadness Discussion Board. Available from: [Link]
Butylamine. (n.d.). PubChem. Available from: [Link]
TLC Visualization Reagents. (n.d.). EPFL. Available from: [Link]
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available from: [Link]
Sulfonamide purification process. (1957). Google Patents.
MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. Available from: [Link]
Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (2022). Green Chemistry. Available from: [Link]
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). PMC. Available from: [Link]
Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available from: [Link]
troubleshooting hydrolysis of 4-methyl-3-nitrobenzenesulfonyl chloride
This is a technical support guide designed for researchers and process chemists working with 4-methyl-3-nitrobenzenesulfonyl chloride (CAS: 616-83-1).[1][2][3][4] Topic: Troubleshooting Hydrolysis, Stability, and Handlin...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists working with 4-methyl-3-nitrobenzenesulfonyl chloride (CAS: 616-83-1).[1][2][3][4]
Topic: Troubleshooting Hydrolysis, Stability, and Handling
Document ID: TS-616-83-1-HYD
Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts[1][2][3][4]
Executive Summary
4-methyl-3-nitrobenzenesulfonyl chloride is a highly reactive electrophile used primarily for sulfonylation.[1][2][3][4] Its electron-deficient nature (due to the meta-nitro group) makes it significantly more susceptible to hydrolysis than non-nitrated analogs like tosyl chloride.[1][2][3]
This guide addresses two distinct operational contexts:
Unwanted Hydrolysis: Preventing degradation during storage and sulfonamide synthesis.[3]
Intentional Hydrolysis: Optimizing conditions to generate 4-methyl-3-nitrobenzenesulfonic acid (or its salts) quantitatively.[1][2][3][4]
Part 1: Critical Properties & Reactivity Profile[1][2]
Before troubleshooting, verify your material against these specifications. The low melting point is a frequent source of handling errors.[2][3]
Property
Specification
Technical Note
CAS
616-83-1
Structure
4-Me, 3-NO₂, 1-SO₂Cl
The nitro group at pos 3 activates the sulfonyl chloride at pos 1.[1][2][3][4][5][6]
Melting Point
30–34 °C
CRITICAL: Material may melt at ambient lab temps, accelerating hydrolysis rates by orders of magnitude.[3][4]
User Question: I am using this reagent to make a sulfonamide, but my yields are low and I see a large "baseline" peak on TLC. Is the reagent hydrolyzing?
Root Cause Analysis:
Yes. The "baseline" peak is likely 4-methyl-3-nitrobenzenesulfonic acid .[1][2][3][4] Because of the electron-withdrawing nitro group, this sulfonyl chloride is "hot" (highly electrophilic).[2][3][4] It will scavenge trace moisture from solvents or the atmosphere faster than it reacts with sterically hindered amines.[3]
Troubleshooting Protocol:
Check the Physical State:
Observation: Is the reagent oily or sticky?
Fix: If the solid has melted (MP ~32°C), surface area for moisture absorption increases.[3][4] Recrystallize from dry CCl₄ or Toluene/Hexane if purity is critical, or use a fresh bottle. Store at 2–8°C .[3][7]
Solvent Drying (The "Water Spike" Effect):
Standard "HPLC grade" solvents often contain 100–300 ppm water.[3][4]
Calculation: In a 0.1 M reaction, 300 ppm water is enough to hydrolyze ~2-5% of your reagent immediately.[1][2][3][4]
Action: Use anhydrous solvents (DCM, THF) stored over molecular sieves (3Å or 4Å).[3][4]
Order of Addition (The "Interface" Trap):
Issue: Adding the solid chloride directly to an aqueous amine solution (Schotten-Baumann conditions).[1][2][3]
Fix: Dissolve the chloride in a minimal amount of water-miscible organic solvent (e.g., Acetone, THF) before dropwise addition to the aqueous amine.[2][3][4] Keep the temperature < 5°C .
Quenching Strategy:
Issue: Slow phase separation during workup allows residual water to hydrolyze the remaining reagent or product (if unstable).[3][4]
Fix: Use ice-cold dilute HCl for the quench.[1][3] Low pH suppresses the ionization of water, slowing the nucleophilic attack on the sulfur atom [1].[2][3][4]
Module B: Intentional Hydrolysis (Synthesis of the Acid)[2][3][4]
User Question: I need to synthesize the sulfonic acid reference standard. I boiled the chloride in water, but I still have starting material and a gummy black oil. How do I get clean conversion?
Root Cause Analysis:
While the reagent is moisture-sensitive, it is also lipophilic.[2][3][4] In pure water, it forms oily droplets (oiling out) with low surface area.[3][4] The hydrolysis reaction produces HCl, which can cause oiling or polymerization side reactions if not neutralized.[3][4]
Optimized Hydrolysis Protocol:
Solvent System: Do not use water alone.[3] Use a 50:50 mixture of Water:Dioxane or Water:Acetone .[2][3] This ensures homogeneity.[3]
Base Catalysis: Add 2.5 equivalents of Sodium Carbonate (Na₂CO₃) .[3][4]
Mechanism:[1][2][8] The base neutralizes the HCl produced (driving equilibrium) and generates the hydroxide ion, which is a much better nucleophile than water.[3][4]
Note: The sulfonic acid is highly water-soluble.[1][2][3] You cannot extract it into organic solvents easily.[3]
Isolation: Evaporate to dryness and recrystallize the solid from water/ethanol to remove NaCl salts.[3]
Part 3: Visualizing the Chemistry[2][3]
Diagram 1: Competitive Pathways & Control
This flowchart illustrates the kinetic competition between the desired sulfonylation and the unwanted hydrolysis, highlighting control points.[2][3][4]
Caption: Kinetic competition between sulfonylation (Path A) and hydrolysis (Path B). Control of moisture and temperature is critical to favor Path A.
Part 4: Analytical Troubleshooting (HPLC/TLC)
When monitoring reaction progress, use these markers to identify hydrolysis.
Warning: If using Methanol or Ethanol as a solvent for HPLC sample prep, the sulfonyl chloride will react to form the methyl/ethyl ester in the vial.[3][4]
Correct Prep: Dissolve sample in Acetonitrile (MeCN) or dry DCM immediately before injection.[2][3][4]
Part 5: References
Mechanistic Insight: The hydrolysis of nitro-substituted benzenesulfonyl chlorides proceeds via an S_N2-like mechanism where hydroxide attack is rate-limiting.[1][2][3] The nitro group accelerates this by stabilizing the transition state.[3]
Source: Rogne, O. (1970).[3][4] Kinetics of Hydrolysis of Sulphonyl Chlorides. Journal of the Chemical Society B. Link[3][4]
Synthesis Protocol: Procedures for handling nitrotoluene-sulfonyl chlorides and conversion to sulfonic acids.
Technical Support Center: Optimizing Amidation of Nitro-Toluenesulfonyl Chlorides
Welcome to the technical support center for the amidation of nitro-toluenesulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the amidation of nitro-toluenesulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction. The presence of a nitro group on the toluenesulfonyl chloride moiety introduces specific challenges and opportunities for optimization, with temperature control being the most critical parameter. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and reproducible synthesis of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the amidation of nitro-toluenesulfonyl chlorides?
Temperature is a double-edged sword in this reaction. It governs the reaction rate but also influences the formation of undesirable byproducts. The strongly electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl sulfur, making the sulfonyl chloride highly reactive. While this allows the reaction to proceed, it also increases susceptibility to side reactions at elevated temperatures.
Q2: What is a typical starting temperature range for this reaction?
A general starting point for the amidation of nitro-toluenesulfonyl chlorides is between 0 °C and 15 °C.[1] This low temperature range helps to control the initial exothermic reaction upon addition of the amine and minimizes the formation of impurities.[1] However, the optimal temperature is highly dependent on the nucleophilicity of the amine and the specific isomer of the nitro-toluenesulfonyl chloride used.
Q3: What are the most common side reactions, and how are they affected by temperature?
The most common side reactions are hydrolysis of the sulfonyl chloride and di-sulfonylation of primary amines.
Hydrolysis: Nitro-toluenesulfonyl chlorides can react with any trace moisture to form the corresponding sulfonic acid.[2][3] This reaction is accelerated at higher temperatures.
Di-sulfonylation: With primary amines, after the initial formation of the desired mono-sulfonamide, the remaining N-H proton can be abstracted, creating a sulfonamide anion. This anion can then act as a nucleophile and attack a second molecule of the sulfonyl chloride, leading to a di-sulfonylated byproduct.[4] This is more prevalent at higher temperatures and with an excess of the sulfonyl chloride.[4]
Q4: How does the position of the nitro group (ortho, meta, para) influence the reaction?
The position of the nitro group affects the electrophilicity of the sulfonyl group through inductive and resonance effects. A nitro group in the ortho or para position will more strongly activate the sulfonyl chloride towards nucleophilic attack compared to a meta substitution. This increased reactivity means that reactions with ortho- and para-nitro-toluenesulfonyl chlorides may proceed at lower temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Sulfonamide
Potential Cause
Troubleshooting Steps & Explanation
Expected Outcome
Reaction Temperature is Too Low
While starting at a low temperature is recommended, an excessively low temperature may slow the reaction to a crawl, especially with less nucleophilic amines.[1] Action: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, a gentle increase in temperature (e.g., to 40-50 °C) can be beneficial.[3]
An increase in the rate of product formation as observed by TLC.
Hydrolysis of the Sulfonyl Chloride
The high reactivity of nitro-toluenesulfonyl chlorides makes them sensitive to moisture, leading to the formation of the corresponding sulfonic acid.[2][5] Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
A cleaner reaction profile with a significant reduction in the sulfonic acid byproduct.
Poor Nucleophilicity of the Amine
Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react very slowly. Action: For these challenging substrates, the addition of a catalyst may be necessary. While not the primary focus of temperature optimization, it's a related factor. More importantly, a higher reaction temperature may be required to drive the reaction to completion.
Improved conversion to the desired sulfonamide.
Issue 2: Significant Formation of Byproducts (Observed as multiple spots on TLC)
Potential Cause
Troubleshooting Steps & Explanation
Expected Outcome
Reaction Temperature is Too High
Elevated temperatures can lead to thermal decomposition of the sulfonyl chloride or the product and promote side reactions like di-sulfonylation.[1][2] Action: Maintain strict temperature control, especially during the addition of reagents. Use a cryostat or a well-maintained ice bath. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
A cleaner reaction with a reduction in impurity spots on the TLC.
Incorrect Stoichiometry
Using an excess of the sulfonyl chloride is a common cause of di-sulfonylation with primary amines.[4] Action: Use a slight excess (1.1-1.2 equivalents) of the amine. Alternatively, add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the electrophile throughout the reaction.[3][4]
Suppression of the di-sulfonylated byproduct, leading to a higher yield of the desired mono-sulfonamide.
Reaction with Solvent
In some cases, the solvent can participate in the reaction, especially at higher temperatures. Action: Choose a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
A cleaner reaction profile.
Experimental Protocols
Protocol 1: General Procedure for Amidation of 4-Nitro-o-toluenesulfonyl Chloride
This protocol provides a general starting point for the amidation of a nitro-toluenesulfonyl chloride with a primary or secondary amine.
Materials:
4-Nitro-o-toluenesulfonyl chloride (1.0 eq.)
Amine (1.1 eq.)
Triethylamine (or Pyridine) (1.5 eq.)
Anhydrous Dichloromethane (DCM)
Procedure:
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
In a separate flask, dissolve the 4-nitro-o-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
After the addition is complete, stir the reaction at 0 °C for 1 hour.
Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
Once the reaction is complete (typically 2-12 hours), quench the reaction by adding water.
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Temperature Optimization Study
To determine the optimal temperature for a specific amine and nitro-toluenesulfonyl chloride combination, a small-scale parallel experiment is recommended.
Procedure:
Set up three identical small-scale reactions following Protocol 1.
Run each reaction at a different temperature:
Reaction A: 0 °C for the entire duration.
Reaction B: 0 °C for addition, then warm to room temperature (~25 °C).
Reaction C: 0 °C for addition, then warm to 40 °C.
Monitor all three reactions by TLC at regular intervals (e.g., every hour).
After a set time (e.g., 4 hours), quench all reactions and work them up identically.
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the ratio of product to byproducts. This will indicate the optimal temperature for yield and purity.
Data Summary and Visualization
Table 1: Recommended Starting Temperatures and Conditions
Amine Type
Nucleophilicity
Recommended Starting Temperature
Key Considerations
Primary Alkylamine
High
0 °C
Prone to di-sulfonylation. Use slow addition of sulfonyl chloride.
Secondary Alkylamine
High
0 °C
Generally clean reactions.
Aniline
Moderate
0 °C to Room Temperature
Reaction rate is moderate. Warming may be necessary.
Electron-deficient Aniline
Low
Room Temperature to 40 °C
Reaction is slow. May require extended reaction times or gentle heating.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the amidation of nitro-toluenesulfonyl chlorides.
Technical Support Center: Purification of N-butyl-4-methyl-3-nitrobenzenesulfonamide
Ticket ID: PUR-NB4M3N-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely synthesizing N-butyl-4-methyl-3-nitrobenzenesulfonamide via the nucleophilic attack of n-butylamin...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-NB4M3N-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing N-butyl-4-methyl-3-nitrobenzenesulfonamide via the nucleophilic attack of n-butylamine on 4-methyl-3-nitrobenzenesulfonyl chloride. While the reaction is generally robust, the presence of the electron-withdrawing nitro group (
) creates specific purification challenges:
Acidity: The nitro group increases the acidity of the sulfonamide proton (
), making the product susceptible to yield loss during caustic washes.
Hydrolysis: The starting sulfonyl chloride is highly reactive and hydrolyzes rapidly to the sulfonic acid, a potent emulsifier.
Oiling Out: The butyl chain adds lipophilicity that can cause the product to "oil out" rather than crystallize during purification.
This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) without chromatographic separation.
Module 1: The Contaminant Landscape
Before initiating purification, you must identify the specific physicochemical properties of your impurities.
Impurity
Origin
Physicochemical Behavior
Removal Strategy
n-Butylamine
Excess Reagent
Basic (). Volatile.
Acid Wash: Forms water-soluble hydrochloride salt.
Sulfonic Acid
Hydrolysis of Chloride
Strongly Acidic (). Highly polar/amphiphilic.
Weak Base Wash: Forms water-soluble sulfonate salt.
Hydrolysis: Convert to sulfonic acid, then base wash.[2]
Bis-sulfonamide
Over-reaction
Neutral. Very Lipophilic.
Recrystallization: Difficult to remove via extraction.
Visualizing the Impurity Pathways
The following diagram maps the reaction logic and where impurities are generated.
Figure 1: Reaction pathways showing the origin of critical impurities and the logic for their sequential removal.
Module 2: The "Sandwich" Extraction Protocol
Issue: Users often report yield loss when washing with NaOH.
Root Cause: The nitro group at the meta position stabilizes the negative charge on the nitrogen atom, lowering the
of the sulfonamide. Washing with strong base (NaOH, pH > 13) deprotonates the product, moving it into the aqueous waste stream [1].
Corrective Protocol: Use the "Sandwich" method—acidic first, then weakly basic.
Step-by-Step Workflow
Quench: Add water to the reaction mixture and stir vigorously for 30 minutes. This hydrolyzes unreacted sulfonyl chloride into sulfonic acid.[2]
Dilution: Dilute the organic phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Note: EtOAc is preferred for safety, but DCM solubilizes the nitro-compound better if the scale is large.
Acid Wash (Target: Amines):
Wash the organic layer 2x with 1M HCl .
Mechanism:[3][4] Protonates residual n-butylamine into butylammonium chloride (water-soluble).
Weak Base Wash (Target: Acids):
Wash the organic layer 2x with Saturated Sodium Bicarbonate (
) .
Critical:Do NOT use NaOH. Bicarbonate (pH ~8.5) is basic enough to deprotonate the sulfonic acid (
) but not basic enough to deprotonate your sulfonamide product ().
Brine & Dry:
Wash 1x with saturated brine to break any emulsions.
Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
and evaporate.
Module 3: Crystallization Troubleshooting
Ticket: "My product is an oil and won't solidify."
Diagnosis: The flexible N-butyl chain lowers the melting point and increases solubility in non-polar solvents, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.
The "Cloud Point" Method
Do not rely on simple cooling. Use a solvent-antisolvent system.[4]
Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .
Add Water dropwise to the hot solution until a persistent cloudiness (turbidity) just appears.
Add one drop of pure alcohol to clear it again.
Nucleation:
Let it cool slowly to room temperature with gentle stirring.
Tip: If oil droplets form, reheat until clear and add slightly more alcohol.
Harvest: Filter the pale yellow crystals and wash with cold 1:1 EtOH:Water.
Alternative Solvent System: Toluene (solvent) + Heptane (antisolvent) is excellent for nitro-aromatics if alcohol systems fail [2].
Module 4: Frequently Asked Questions (FAQs)
Q1: I have a stubborn emulsion during the Bicarbonate wash. How do I break it?
A: Nitro-benzenesulfonic acids are surfactants.
Add solid NaCl directly to the separatory funnel to increase ionic strength.
Filter the biphasic mixture through a pad of Celite. This removes the fine particulate matter stabilizing the emulsion.
Q2: My yield is 40% lower than expected. Where did it go?
A: Check your aqueous base waste. Acidify a small sample of your bicarbonate/base wash with HCl. If a precipitate forms, you likely used a base that was too strong (or the wash was too long), extracting your product. Extract the aqueous waste with DCM to recover it.
Q3: Can I use chromatography instead of crystallization?
A: Yes, but it is often unnecessary. If required, use a gradient of Hexane:Ethyl Acetate (90:10
70:30) . The nitro group makes the product visible under UV (254 nm), but the sulfonic acid impurity will stay at the baseline (Origin).
References
pKa of Sulfonamides
Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.
Source: ChemRxiv / RSC.
Context: Explains how electron-withdrawing groups (like nitro) lower the pKa of the -SO2NH- proton, necessitating careful pH control during extraction.
Technical Support Center: Resolving Solubility Challenges of Nitro-Sulfonamides
Welcome to the technical support center for nitro-sulfonamide solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dissolution of nit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for nitro-sulfonamide solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dissolution of nitro-sulfonamide compounds in common laboratory solvents like water and ethanol. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to overcome these critical experimental hurdles.
Foundational Understanding: The Chemistry of Nitro-Sulfonamide Solubility
Before troubleshooting, it's essential to understand the molecular characteristics of nitro-sulfonamides that govern their solubility. The behavior of these compounds in different solvents is dictated by the interplay of their two key functional groups.
The Sulfonamide Group (-SO₂NH₂): This group is weakly acidic.[1][2] The hydrogen on the nitrogen atom can be lost, especially in basic conditions, forming a negatively charged anion. This ionization is the single most critical factor influencing aqueous solubility. The un-ionized (protonated) form is significantly less polar and thus less soluble in water, while the ionized (deprotonated) salt form is much more water-soluble.[1][3][4]
The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and moderately polar substituent.[5][6] Its presence can increase the overall polarity of the molecule compared to an unsubstituted analog. However, it can also participate in intermolecular interactions that may stabilize the crystal lattice, potentially decreasing solubility.[5]
The fundamental principle of "like dissolves like" is paramount.[7] Water, a highly polar solvent, is effective at dissolving polar and charged species. Ethanol, while also polar, is significantly less so and possesses a non-polar ethyl component, making it more effective at dissolving less polar, un-ionized molecules.
Diagram: pH-Dependent Equilibrium of Sulfonamides
The following diagram illustrates the critical equilibrium between the less soluble un-ionized form and the more soluble ionized form of a sulfonamide, which is governed by the pH of the solution.
Caption: A logical workflow for troubleshooting nitro-sulfonamide solubility.
Issue 1: Compound has poor solubility in aqueous buffer.
Root Cause: The pH of the buffer is too low to sufficiently ionize the acidic sulfonamide group, or the target concentration is simply too high for the compound's intrinsic aqueous solubility.
Solution 1: pH Modification: This is the most effective strategy for ionizable compounds.
[8] 1. Determine pKa: If the pKa of your sulfonamide is known, aim for a buffer pH that is at least 1-2 units higher than the pKa to ensure >90-99% ionization.
2. Experimental Adjustment: Prepare a slurry of your compound in the aqueous buffer. While stirring, add a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Monitor the pH. This will give you the minimum pH required for dissolution at that concentration.
3. Caution: Ensure the final pH is compatible with your downstream application (e.g., cell viability, enzyme activity). Many sulfonamides see a tenfold increase in solubility when the pH is raised from ~7.0 to 8.0.
[1]* Solution 2: Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
[9][10][11] 1. Select a Co-solvent: Ethanol and Dimethyl Sulfoxide (DMSO) are common choices.
2. Titrate the Co-solvent: Start by preparing your aqueous buffer with a small percentage of the co-solvent (e.g., 5-10% ethanol) and test for solubility. Gradually increase the percentage if needed.
3. Biological Consideration: Be mindful that organic solvents can be toxic to cells or inhibit enzymes at higher concentrations. Always run a vehicle control in your experiments.
Issue 2: Compound precipitates when diluted from an organic stock into an aqueous medium.
Root Cause: The final concentration of the compound in the aqueous medium is above its thermodynamic solubility limit in that specific solvent mixture.
Solution 1: Lower the Final Concentration: This is the simplest fix. The compound may not be soluble at your initial target concentration.
[12]* Solution 2: Increase the Final Percentage of Organic Solvent: If your experiment can tolerate it, increasing the final concentration of the organic co-solvent can maintain solubility. [12]For example, instead of diluting a 10 mM DMSO stock 1:1000 into media (0.1% DMSO), dilute it 1:100 (1% DMSO).
Solution 3: Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 can help create a stable micellar dispersion, preventing precipitation.
[12]* Solution 4: Modify the Dilution Method: Instead of adding the stock solution directly to the bulk aqueous medium, try adding it to a rapidly vortexing solution to promote rapid dispersion and avoid high local concentrations. Prepare dilutions fresh immediately before use.
[12]
Quantitative Data Summary: General Solubility Enhancement Strategies
Strategy
Mechanism
Typical Application
Key Consideration
pH Adjustment
Increases ionization of the acidic sulfonamide group, forming a more polar, soluble salt. [8]
Aqueous solutions, buffers for in vitro assays.
Final pH must be compatible with the experimental system (e.g., cells, proteins).
Co-solvency
Reduces the polarity of the bulk solvent (water), making it more favorable for dissolving non-polar solutes. [9][11]
Preparing stock solutions; assays tolerant to organic solvents.
Potential for solvent toxicity or interference in biological assays. [12]
Particle Size Reduction
Increases the surface area-to-volume ratio, which increases the rate of dissolution. [10][13]
Improving dissolution rates for oral formulations.
Does not increase the equilibrium (maximum) solubility. [10]
Complexation
A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, and the exterior of the host is hydrophilic. [13][14]
Enhancing aqueous solubility for formulations.
Requires specific host-guest chemistry and may alter bioavailability.
Key Experimental Protocols
Adhering to a standardized protocol is crucial for obtaining reproducible solubility data.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
[7][15][16]
Objective: To determine the saturation concentration of a nitro-sulfonamide in water and ethanol at a controlled temperature.
Materials:
Nitro-sulfonamide compound (solid)
Solvent of interest (e.g., pH 7.4 phosphate buffer, 95% ethanol)
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
Preparation: Add an excess amount of the solid nitro-sulfonamide to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
[7]3. Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
[7][16]4. Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra degree of certainty, filter this supernatant through a 0.22 µm syringe filter that is known not to bind the compound.
[7][8]5. Dilution & Quantification: Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of your analytical method) to prevent precipitation upon cooling. Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method against a standard curve.
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.
[7]
References
Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
Kumar, L., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]
Malviya, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Cho, S. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Macromolecular Research. [Link]
Jouyban-Gharamaleki, A., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. [Link]
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química. [Link]
Schwartz, W. B., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology. [Link]
Martínez, F., et al. (2003). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Journal of the Brazilian Chemical Society. [Link]
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. [Link]
Jouyban-Gharamaleki, A., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics. [Link]
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]
The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]
Holguín, A. R., et al. (2012). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]
World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series. [Link]
Büttner, H., & Büttner, D. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy. [Link]
Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]
Rahimpour, E., et al. (2021). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures. Journal of Molecular Liquids. [Link]
PubChem. 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]
Bustamante, P., et al. (1998). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society. [Link]
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
ChemistryTalk. (2026). Understanding Nitro Compounds: Structure And Properties. ChemistryTalk. [Link]
Catalent. (2025). Overcoming the Challenge of Poor Drug Solubility. Catalent. [Link]
Sławiński, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
Delgado, D. R., & Martínez, F. (2015). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Journal of Solution Chemistry. [Link]
Yilmaz, E., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Basic Microbiology. [Link]
Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Journal of Pharmaceutical Sciences. [Link]
Jeliński, T., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of N-butyl-4-methyl-3-nitrobenzenesulfonamide: A Comparative Approach
Introduction In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For N-butyl-4-methyl-3-nitrobenzenesulf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For N-butyl-4-methyl-3-nitrobenzenesulfonamide, a substituted sulfonamide, precise characterization is paramount for understanding its potential therapeutic efficacy and safety profile. While numerous analytical techniques are at the disposal of the modern researcher, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.
This guide provides an in-depth analysis of the expected 1H NMR spectrum of N-butyl-4-methyl-3-nitrobenzenesulfonamide. Moving beyond a simple data report, we will dissect the predicted spectrum, explaining the rationale behind the chemical shifts, splitting patterns, and integration values based on fundamental principles of molecular structure and electron density. Furthermore, we will provide a comparative analysis with alternative techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a holistic perspective on a multi-faceted analytical workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to not only interpret spectral data but also to understand the strategic choices that underpin robust analytical characterization.
Predicted 1H NMR Spectrum of N-butyl-4-methyl-3-nitrobenzenesulfonamide
The structure of N-butyl-4-methyl-3-nitrobenzenesulfonamide contains several distinct proton environments that are expected to be well-resolved in a standard 1H NMR spectrum. The analysis is based on established principles of chemical shift theory and spin-spin coupling, with reference to data from analogous structures.
A. The Aromatic Region (δ 7.5 - 8.5 ppm)
The aromatic protons on the 1,2,4-trisubstituted benzene ring are subject to the electronic effects of the three substituents: the strongly electron-withdrawing nitro (-NO2) and sulfonamide (-SO2NHR) groups, and the weakly electron-donating methyl (-CH3) group. This leads to a predictable downfield shift for all aromatic protons.
H-2 (Singlet): The proton at the C-2 position is flanked by the bulky sulfonamide and nitro groups. This steric hindrance, combined with the strong electron-withdrawing nature of the adjacent substituents, is expected to result in a significant downfield shift, likely appearing as a singlet around δ 8.2-8.4 ppm . The absence of adjacent protons would lead to a singlet multiplicity.
H-5 (Doublet): The proton at the C-5 position is ortho to the methyl group and meta to the sulfonamide group. It is coupled to the H-6 proton. Its chemical shift is anticipated to be in the region of δ 7.8-8.0 ppm , appearing as a doublet.
H-6 (Doublet): The proton at the C-6 position is ortho to the sulfonamide group and meta to the methyl group. It is coupled to the H-5 proton. This proton will likely resonate at a similar chemical shift to H-5, around δ 7.6-7.8 ppm , also as a doublet.
B. The N-Butyl Chain (δ 0.8 - 3.1 ppm)
The aliphatic protons of the n-butyl group exhibit a characteristic pattern of triplets and multiplets due to spin-spin coupling with their neighbors.
-CH2- (Triplet): The methylene group directly attached to the sulfonamide nitrogen is the most deshielded of the butyl chain due to the electron-withdrawing effect of the sulfonyl group. It is expected to appear as a triplet around δ 2.9-3.1 ppm , coupled to the adjacent methylene group.
-CH2- (Multiplet): The second methylene group of the butyl chain will be found further upfield, likely as a multiplet (sextet) around δ 1.4-1.6 ppm .
-CH2- (Multiplet): The third methylene group will resonate at a similar chemical shift, around δ 1.2-1.4 ppm , also as a multiplet (sextet).
-CH3 (Triplet): The terminal methyl group is the most shielded and will appear as a triplet around δ 0.8-0.9 ppm .
C. Other Protons
-SO2NH- (Singlet): The sulfonamide proton is labile and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is often broad and may not always be observed. When visible, it can be expected in the region of δ 5.0-6.0 ppm . Deuterium exchange (by adding a drop of D2O to the NMR tube) can be used to confirm this signal, as it will disappear from the spectrum.
Ar-CH3 (Singlet): The methyl group attached to the aromatic ring is expected to appear as a singlet in the range of δ 2.5-2.7 ppm .
Data Summary: Predicted 1H NMR
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Ar-H2
8.2 - 8.4
Singlet
1H
Ar-H5
7.8 - 8.0
Doublet
1H
Ar-H6
7.6 - 7.8
Doublet
1H
-SO2NH-
5.0 - 6.0
Broad Singlet
1H
-NHCH2 CH2CH2CH3
2.9 - 3.1
Triplet
2H
Ar-CH3
2.5 - 2.7
Singlet
3H
-NHCH2CH2 CH2CH3
1.4 - 1.6
Multiplet
2H
-NHCH2CH2CH2 CH3
1.2 - 1.4
Multiplet
2H
-NHCH2CH2CH2CH3
0.8 - 0.9
Triplet
3H
Comparative Analysis with Alternative Techniques
While 1H NMR is indispensable for detailed structural mapping, a comprehensive characterization relies on a suite of orthogonal analytical methods.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. For N-butyl-4-methyl-3-nitrobenzenesulfonamide (C11H16N2O4S), the expected monoisotopic mass is approximately 288.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can also offer structural information that is complementary to NMR data.
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A peak around 3300 cm-1.
C-H stretches (aromatic and aliphatic): Peaks in the 2850-3100 cm-1 region.
Asymmetric and symmetric SO2 stretches: Strong absorptions around 1350 cm-1 and 1160 cm-1, respectively.
Asymmetric and symmetric NO2 stretches: Strong peaks around 1530 cm-1 and 1350 cm-1.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound. By developing a suitable method (e.g., reverse-phase HPLC with a C18 column), the presence of any impurities, starting materials, or byproducts can be detected and quantified. The retention time of the main peak provides a characteristic identifier for the compound under specific chromatographic conditions, while the peak area is proportional to its concentration.
Experimental Protocols
1H NMR Sample Preparation and Acquisition
Sample Preparation: Weigh approximately 5-10 mg of N-butyl-4-methyl-3-nitrobenzenesulfonamide and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Spectral Width (sw): A range of -2 to 12 ppm is appropriate.
Data Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz), followed by Fourier transformation, phasing, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizations
Caption: An integrated workflow for the synthesis and analytical characterization of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Conclusion
The structural characterization of N-butyl-4-methyl-3-nitrobenzenesulfonamide is most effectively achieved through a synergistic analytical approach. 1H NMR spectroscopy serves as the primary tool for detailed structural elucidation, providing unambiguous information about the connectivity and environment of each proton in the molecule. The predicted spectrum, with its distinct aromatic and aliphatic regions, offers a clear fingerprint for the compound.
However, for a truly robust and defensible characterization suitable for drug development and regulatory submission, this data must be contextualized with orthogonal techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy verifies the presence of key functional groups, and HPLC provides a quantitative measure of purity. By integrating these techniques, researchers can build a comprehensive data package that ensures the identity, structure, and purity of their target compound with the highest degree of scientific confidence. This multi-faceted approach is not merely a checklist of experiments but a logical framework for ensuring the integrity of chemical research.
References
Title: Introduction to Spectroscopy
Source: Cengage
URL: [Link]
Title: Spectroscopic Methods in Organic Chemistry
Source: Thieme
URL: [Link]
Title: High-Performance Liquid Chromatography
Source: Wikipedia
URL: [Link]
Title: Infrared spectroscopy
Source: Wikipedia
URL: [Link]
Title: Mass spectrometry
Source: Wikipedia
URL: [Link]
Title: Proton nuclear magnetic resonance
Source: Wikipedia
URL: [Link]
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Nitro-Sulfonamides
Abstract Nitro-sulfonamides are a class of compounds featuring two powerful, electronically-influential functional groups: a sulfonamide and a nitro group. This structural motif is prevalent in pharmaceuticals, agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nitro-sulfonamides are a class of compounds featuring two powerful, electronically-influential functional groups: a sulfonamide and a nitro group. This structural motif is prevalent in pharmaceuticals, agrochemicals, and industrial reagents. Accurate structural characterization is therefore paramount for drug development, metabolite identification, and safety assessment. Tandem mass spectrometry (MS/MS) stands as the cornerstone technique for this purpose, providing rich structural information through controlled fragmentation. This guide offers an in-depth comparison of the gas-phase fragmentation behavior of nitro-sulfonamides, elucidating the competitive and synergistic roles of the nitro and sulfonamide moieties. We will explore the causality behind distinct fragmentation pathways under different ionization conditions and provide field-proven experimental protocols to empower researchers in their analytical workflows.
Introduction: The Dichotomy of Nitro-Sulfonamides in the Gas Phase
The fragmentation pattern of a molecule in a mass spectrometer is a direct reflection of its chemical architecture—the relative strengths of its bonds and the stability of the resulting fragments. For simple aromatic sulfonamides, fragmentation is often predictable, dominated by the cleavage of the C-S and S-N bonds. Similarly, nitroaromatic compounds exhibit characteristic losses of their nitro group constituents (NO, NO₂, etc.).[1] However, when these two groups are present on the same aromatic scaffold, a more complex and informative fragmentation landscape emerges.
The interplay between the electron-withdrawing nature of both the nitro and sulfonamide groups, coupled with their potential for intramolecular interactions, gives rise to unique, and sometimes unexpected, fragmentation pathways.[2] Understanding these pathways is not merely an academic exercise; it is essential for distinguishing between isomers, identifying metabolic soft spots, and confidently elucidating unknown structures. This guide will dissect these patterns, comparing the dominant fragmentation channels and explaining the chemical logic that dictates them.
Fundamental Fragmentation Mechanisms: A Tale of Two Functional Groups
The fragmentation of nitro-sulfonamides is best understood by considering the distinct contributions of each functional group and their combined influence. Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation, where ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy to break bonds.[3]
Sulfonamide-Driven Fragmentation
The sulfonamide moiety is the source of several classic fragmentation pathways, observable in both positive and negative ionization modes.
Neutral Loss of Sulfur Dioxide (SO₂): The most characteristic fragmentation of aromatic sulfonamides is the neutral loss of 64 Da, corresponding to SO₂.[4][5] This process is often a rearrangement reaction where the amine or aryl group attached to the sulfonamide nitrogen migrates to the aromatic ring's ipso-position, followed by the extrusion of SO₂. The presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring can promote this SO₂ loss.[4]
Cleavage of C-S and S-N Bonds: Simple bond cleavages are also common. Cleavage of the aryl C-S bond yields an arylsulfonyl ion or radical, while S-N bond cleavage separates the sulfonyl portion from the amine. The relative abundance of these fragments provides clues about the substituents on either side of the sulfonamide linkage.
Nitro-Group-Driven Fragmentation
The nitro group introduces its own set of characteristic fragmentation patterns, which are well-documented for nitroaromatic compounds.
Radical Losses (NO• and NO₂•): Aromatic nitro compounds are known exceptions to the "even-electron rule," frequently losing radical species like nitric oxide (NO•, 30 Da) and nitrogen dioxide (NO₂•, 46 Da).[1]
Loss of Nitrous Acid (HONO): In a fascinating display of functional group interaction, nitro-sulfonamides with the nitro group in the ortho position can undergo a low-energy cyclization reaction. This results in the unusual loss of nitrous acid (HONO, 47 Da), a pathway confirmed through isotopic labeling and computational studies.[2] This ortho effect is a powerful diagnostic tool for isomer differentiation.
Comparative Analysis: Ionization Mode and Substituent Effects
The choice of ionization mode—positive or negative—profoundly impacts the observed fragmentation pattern, as it determines the initial site of charge on the molecule.
Positive Ion Mode ([M+H]⁺)
In positive ion mode (ESI+), protonation typically occurs on the sulfonamide nitrogen or one of the nitro group's oxygen atoms. Fragmentation of the [M+H]⁺ precursor is often dominated by the sulfonamide group.
Primary Pathway: The most common pathway is the neutral loss of SO₂ (64 Da) via rearrangement.[4][6]
Secondary Pathways: Subsequent fragmentation of the [M+H-SO₂]⁺ ion can occur, along with cleavages that yield ions corresponding to the protonated aniline or aryl portions of the molecule.
Negative Ion Mode ([M-H]⁻)
In negative ion mode (ESI-), deprotonation occurs at the acidic sulfonamide N-H, creating a more localized charge. This leads to a different and often more structurally informative set of fragments.
Primary Pathways:
Loss of HONO (47 Da): For ortho-nitrobenzenesulfonamides, this is often the lowest energy and most abundant fragmentation pathway.[2]
Formation of Anilide/Phenoxide Ions: Cleavage can lead to the formation of anilide anions or phenoxide ions, depending on the specific structure and any acyl groups present.[7][8]
Loss of SO₂ (64 Da): While also observed in negative mode, the SO₂ loss can be less predominant than in positive mode, especially when competing with other favorable anion-driven pathways.[5][9]
The following table summarizes the key comparative fragmentation patterns.
The rearrangement is favored in the protonated state but is also a viable pathway for the deprotonated anion.
Neutral Loss of HONO
Not typically observed.
A dominant, low-energy pathway for ortho-isomers.[2]
Requires deprotonation at the sulfonamide and subsequent intramolecular nucleophilic attack by the resulting anion on the nitro group. A key marker for ortho substitution.
Reflects the fundamental cleavage of the aromatic-sulfonyl bond.
S-N Bond Cleavage
Yields ions of the amine moiety.
Can lead to anilide anions or related fragments.[7]
The charge state dictates the most stable resulting fragment.
Visualizing the Fragmentation Pathways
Diagrams are essential for visualizing the complex bond cleavages and rearrangements that occur during MS/MS analysis.
Caption: Key fragmentation pathways for nitro-sulfonamides in positive and negative ion modes.
A Self-Validating Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust workflow for the characterization of a novel nitro-sulfonamide using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. The inclusion of stepped collision energy provides a self-validating dataset by capturing a full range of fragment ions.
Objective: To elucidate the fragmentation pattern of a hypothetical compound, N-ethyl-4-nitrobenzenesulfonamide.
Step 1: Sample Preparation & Chromatography
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
Working Solution: Dilute the stock solution to 1 µg/mL with 50:50 water:acetonitrile. This concentration is typically sufficient for high-sensitivity instruments.
LC System:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in protonation for positive ion mode.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes. Rationale: A standard gradient to ensure elution of the moderately polar analyte.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Step 2: Mass Spectrometry - Full Scan (MS1)
Ionization Mode: Perform separate runs in ESI Positive and ESI Negative modes.
Scan Range: m/z 100-500. Rationale: This range will comfortably include the precursor ion (~m/z 231 for [M+H]⁺) and its expected fragments.
Objective: Confirm the mass of the precursor ion and assess its purity.
Step 3: Tandem Mass Spectrometry (MS/MS)
Precursor Ion Selection: Isolate the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode.
Collision-Induced Dissociation (CID):
Collision Gas: Nitrogen or Argon.
Stepped Collision Energy: Program the instrument to acquire data by cycling through a range of collision energies (e.g., 10, 20, 40 eV).
Causality: Using a stepped collision energy is critical. Low energies (10 eV) will favor rearrangement products and reveal low-energy pathways like the HONO loss.[2] Higher energies (40 eV) will induce more extensive fragmentation and reveal the core structure through direct bond cleavages. This provides a comprehensive, self-validating fragmentation spectrum in a single injection.
Data Analysis:
Combine the spectra from the different collision energies.
Identify common neutral losses (e.g., -64 for SO₂, -47 for HONO, -46 for NO₂, -30 for NO).
Propose structures for the major fragment ions. High-resolution mass spectrometry (e.g., Q-TOF) is invaluable here, as it provides elemental compositions to confirm fragment identities.[5][10]
Caption: A self-validating workflow for nitro-sulfonamide fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of nitro-sulfonamides is a nuanced process governed by the competitive interplay of two potent functional groups. While foundational patterns like the loss of SO₂ are common, the presence of the nitro group introduces unique and diagnostically powerful pathways, most notably the ortho-effect-driven loss of HONO in negative ion mode.[2][4] By leveraging both positive and negative ionization and employing systematic experimental designs like stepped collision energy, researchers can generate a comprehensive and self-validating dataset. This detailed understanding allows for the unambiguous structural elucidation of novel nitro-sulfonamides, a critical capability in modern pharmaceutical and chemical research.
References
Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry. [Link]
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry. [Link]
The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A. [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate. [Link]
Determination of nitroaromatic explosives and their degradation products in unsaturated-zone water samples by high-performance liquid chromatography with photodiode-array, mass spectrometric, and tandem mass spectrometric detection. USGS Publications Warehouse. [Link]
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
Mass Spectrometry: Fragmentation. University Course Material. [Link]
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of N-butyl-4-methyl-3-nitrobenzenesulfonamide
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and quality control, ensuring the purity of active...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. N-butyl-4-methyl-3-nitrobenzenesulfonamide, a key chemical entity, requires a robust and reliable analytical method for its purity assessment. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method design, validation, and performance. The methodologies discussed are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Rationale for Method Comparison: Isocratic vs. Gradient Elution
The development of a stability-indicating HPLC method is a critical step in pharmaceutical analysis.[7] The choice between an isocratic and a gradient elution method is a fundamental decision that can significantly impact the quality of the separation, analysis time, and overall method robustness.
Isocratic Elution: This method employs a constant mobile phase composition throughout the analysis. It is generally simpler to implement and transfer between instruments but may offer limited resolution for complex samples containing impurities with a wide range of polarities.
Gradient Elution: In this approach, the mobile phase composition is altered during the chromatographic run, typically by increasing the proportion of the organic solvent.[1][8] This allows for the effective separation of compounds with diverse hydrophobicities, often resulting in sharper peaks and improved resolution for complex mixtures.[7]
This guide will compare a rapid isocratic HPLC method with a higher-resolution gradient HPLC method for the purity analysis of N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Experimental Design and Protocols
The following sections detail the experimental protocols for the two HPLC methods and the validation strategy employed to assess their performance.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the comparative study, from sample preparation through HPLC analysis and method validation.
Materials and Reagents
N-butyl-4-methyl-3-nitrobenzenesulfonamide (Reference Standard and Test Sample)
HPLC-grade Acetonitrile
HPLC-grade Methanol
Formic Acid (analytical grade)
Deionized Water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.[1] Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
The two methods are designed to highlight the trade-offs between speed and resolution. Reversed-phase chromatography is selected as it is well-suited for the analysis of moderately non-polar small organic molecules like sulfonamides.[9][10] A C18 column is a common and robust choice for this type of analysis.[9][11]
Table 1: HPLC Method Parameters
Parameter
Method A: Isocratic
Method B: Gradient
Column
C18, 250 mm x 4.6 mm, 5 µm
C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Elution Mode
Isocratic: 55% B
Gradient: 30% B to 90% B over 15 min
Flow Rate
1.0 mL/min
1.2 mL/min
Column Temp.
30 °C
35 °C
Detection
UV at 254 nm
UV at 254 nm
Injection Vol.
10 µL
5 µL
Run Time
10 minutes
20 minutes
The choice of UV detection at 254 nm is based on the presence of aromatic and nitro functional groups in the analyte, which are expected to have strong absorbance in this region.[9]
Method Validation Protocol
To ensure the reliability and suitability of the developed methods, a validation protocol was designed based on the ICH Q2(R1) guidelines.[2][3][5][6]
Diagram of Validation Parameters
Caption: Key parameters evaluated during the validation of the HPLC methods as per ICH Q2(R1) guidelines.
Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities. This was evaluated by analyzing a placebo (diluent) and a spiked sample containing known related substances.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[6] Linearity was assessed over a range of 50% to 150% of the nominal concentration for the assay and from the limit of quantitation (LOQ) to 150% of the impurity specification level. A minimum of five concentration levels were used.[6]
Accuracy: The closeness of the test results to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%).
Precision:
Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample.
Intermediate Precision: Evaluated by performing the analysis on different days with different analysts.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Results and Discussion: A Comparative Analysis
The following tables summarize the performance data obtained for both HPLC methods.
Table 2: System Suitability Test (SST) Results
Parameter
Method A: Isocratic
Method B: Gradient
Acceptance Criteria
Tailing Factor (Tf)
1.3
1.1
≤ 2.0
Theoretical Plates (N)
> 5000
> 10000
> 2000
%RSD of Peak Area (n=6)
0.4%
0.3%
≤ 2.0%
Both methods meet the typical system suitability requirements. However, Method B (Gradient) demonstrates superior column efficiency (higher theoretical plates) and better peak symmetry (lower tailing factor).
Table 3: Validation Summary
Validation Parameter
Method A: Isocratic
Method B: Gradient
Linearity (R²)
> 0.999
> 0.999
Accuracy (% Recovery)
98.5% - 101.2%
99.1% - 100.8%
Precision (%RSD)
- Repeatability
< 1.0%
< 0.8%
- Intermediate Precision
< 1.5%
< 1.2%
LOD
0.02%
0.005%
LOQ
0.06%
0.015%
Table 4: Performance Comparison for Impurity Profiling
Parameter
Method A: Isocratic
Method B: Gradient
Resolution (Rs) of Critical Pair
1.4
> 2.5
Analysis Time
10 minutes
20 minutes
Solvent Consumption (per run)
~10 mL
~24 mL
Interpretation of Results
Method A (Isocratic): This method offers the significant advantage of a shorter run time and lower solvent consumption, making it a cost-effective choice for routine quality control where the impurity profile is well-characterized and baseline separation is not a major concern.[11] However, the lower resolution (Rs = 1.4 for the critical impurity pair) indicates a potential risk of co-elution, which might compromise the accuracy of impurity quantification.
Method B (Gradient): This method provides superior resolving power, as evidenced by the excellent resolution of all potential impurities (Rs > 2.5).[7] The use of a smaller particle size column (3.5 µm) also contributes to the higher efficiency. This enhanced separation capability makes it an ideal choice for stability studies, reference standard characterization, and in-process controls where the detection and quantification of all potential degradation products and process-related impurities are critical.[7][12] Furthermore, the significantly lower LOD and LOQ values indicate a higher sensitivity, which is crucial for monitoring trace-level impurities.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods developed for the purity analysis of N-butyl-4-methyl-3-nitrobenzenesulfonamide were successfully validated and demonstrated acceptable performance according to ICH guidelines. The choice between the two methods should be based on the specific application and the stage of drug development.
For routine analysis and release testing of well-characterized batches, the rapid isocratic method (Method A) is a suitable and efficient option. Its primary benefits are speed and lower operational cost.
For method development, stability testing, and the analysis of samples with complex impurity profiles, the high-resolution gradient method (Method B) is strongly recommended. Its superior separating power and sensitivity ensure a more comprehensive and accurate assessment of the compound's purity, providing greater confidence in the quality of the material.
Ultimately, a lifecycle management approach to analytical methods is advisable.[7] The gradient method can be used during early development and for establishing the impurity profile, while the isocratic method can be implemented for routine testing later in the product lifecycle, provided it is demonstrated to be equivalent or superior for its intended purpose.
References
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Retrieved from [Link]
USP. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Retrieved from [Link]
Steps for HPLC Method Development | Pharmaguideline. (n.d.). Retrieved from [Link]
Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Retrieved from [Link]
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved from [Link]
Revisions per USP 621. (n.d.). Agilent. Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
Piatkowska, M., Jedziniak, P., & Zmudzki, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Kou, D. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]
CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). Retrieved from [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]
Tomczuk, K., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]
ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014, February 26). CABI Digital Library. Retrieved from [Link]
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2023, March). IJSDR. Retrieved from [Link]
comparing reactivity of 3-nitro vs 4-nitro benzenesulfonamide derivatives
Executive Summary In drug discovery and organic synthesis, the choice between 3-nitrobenzenesulfonamide (3-NBS) and 4-nitrobenzenesulfonamide (4-NBS) is rarely arbitrary. While they share a molecular formula ( ), their d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and organic synthesis, the choice between 3-nitrobenzenesulfonamide (3-NBS) and 4-nitrobenzenesulfonamide (4-NBS) is rarely arbitrary. While they share a molecular formula (
), their divergent electronic behaviors dictate their utility.
The "Nosyl" Factor: 4-NBS is the scaffold for the "Nosyl" protecting group. It enables unique deprotection chemistry (
) that 3-NBS cannot undergo.
Acidity & Binding: 4-NBS is more acidic (
9.1) than 3-NBS ( 9.5), making the 4-isomer a superior zinc-binder in Carbonic Anhydrase (CA) inhibition assays at physiological pH.
Nucleophilicity: The 3-NBS anion, lacking direct resonance stabilization from the nitro group, is a "harder" and more reactive nucleophile in
alkylations once deprotonated.
This guide provides the experimental data and mechanistic logic to select the correct isomer for your specific application.
Electronic Profiling: The Mechanistic Divergence
The reactivity difference stems entirely from the communication between the nitro (
(4-nitro): 0.78. Strong electron withdrawal via Induction (-I) and Resonance (-R).
(3-nitro): 0.71. Strong electron withdrawal via Induction (-I) only.
Key Insight: While the magnitude of withdrawal is similar, the mode differs.[2] In 4-NBS, the nitro group can accept electron density directly from the sulfonamide nitrogen (through the ring), stabilizing the anion. In 3-NBS, this resonance pathway is geometrically impossible.
Visualization: Resonance vs. Induction
The following diagram illustrates why 4-NBS supports Meisenheimer complex formation (crucial for deprotection), while 3-NBS does not.
Figure 1: Mechanistic divergence. The 4-nitro isomer allows charge delocalization across the ring, enabling specific deprotection chemistries unavailable to the 3-nitro isomer.
Physicochemical Performance Data
Table 1: Comparative Properties
Property
3-Nitrobenzenesulfonamide
4-Nitrobenzenesulfonamide
Relevance
(aq)
9.51
9.14
Lower = Better biological binding (CA II).
Anion Nucleophilicity
High (Hard)
Moderate (Soft)
3-NBS reacts faster in alkylations if fully deprotonated.
Solubility (DMSO)
> 50 mg/mL
> 50 mg/mL
Both are highly soluble in polar aprotic solvents.
Lability
Inert
Reactive
4-NBS can be cleaved by thiols (Nosyl deprotection).
Melting Point
162-164 °C
178-180 °C
4-NBS packs more efficiently (higher lattice energy).
Note:
values are approximate aqueous values extrapolated from mixed-solvent systems due to solubility limits.
Synthetic Utility: The "Nosyl" Protocol
This is the most critical distinction for synthetic chemists. The 4-nitro derivative (Nosyl) is a protecting group. The 3-nitro derivative is a permanent scaffold.
In medicinal chemistry, these derivatives are classic zinc-binders. The sulfonamide nitrogen must be deprotonated (
) to coordinate with the ion in the enzyme active site.
The Bell-Roblin Principle
Activity is governed by the acid dissociation constant.
Because 4-NBS is more acidic (closer to physiological pH of 7.4), a higher fraction of the molecule exists as the active anion compared to 3-NBS.
Table 2: Inhibition Constants (
) against hCA II
Comparative data based on standard structure-activity relationships (SAR).
Compound
(nM)
Selectivity Profile
4-Nitrobenzenesulfonamide
~10 - 25 nM
Potent. High affinity due to anion concentration.
3-Nitrobenzenesulfonamide
~40 - 80 nM
Moderate. Higher penalizes binding energy.
Acetazolamide (Control)
12 nM
Standard Glaucoma drug reference.
Experimental Note: When designing inhibitors for hypoxic tumors (CA IX/XII), the 4-nitro group can also serve as a hypoxia-activated prodrug trigger (reduced to amine in low oxygen), a feature less efficient in the 3-nitro isomer.
Experimental Workflow Diagram
The following flowchart guides the decision-making process for synthesizing and testing these derivatives.
Figure 2: Decision matrix for selecting 3- vs 4-nitro isomers based on synthetic vs. biological goals.
References
Acidity and Electronic Effects
BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Standard reference for
values).
Synthetic Protocols (Nosyl Chemistry)
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
TCI Chemicals. A reliable and easy method for synthesis of nitrogen-containing compounds.
Medicinal Chemistry (CA Inhibition)
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181.
Nocentini, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII. Molecules.
Personal protective equipment for handling N-butyl-4-methyl-3-nitrobenzenesulfonamide
As a Senior Application Scientist, I understand the critical importance of having clear, direct, and actionable safety guidance. When working with specialized reagents like N-butyl-4-methyl-3-nitrobenzenesulfonamide, par...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand the critical importance of having clear, direct, and actionable safety guidance. When working with specialized reagents like N-butyl-4-methyl-3-nitrobenzenesulfonamide, particularly in the fast-paced environment of drug discovery and development, safety cannot be a matter of guesswork. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, empowering you to make informed decisions and foster a culture of safety in your laboratory.
Hazard Identification and Risk Assessment: What You're Dealing With
N-butyl-4-methyl-3-nitrobenzenesulfonamide combines two key functional groups that dictate its hazard profile: a nitroaromatic ring and a sulfonamide group.
Nitroaromatic Compounds: This class is associated with a range of potential hazards. They can be energetic materials, meaning they can be reactive or even explosive under certain conditions (e.g., heat, shock, or when mixed with incompatible substances).[2] They may also be toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[2]
Benzenesulfonamides: This functional group is common in pharmaceuticals. While many are stable, some can cause skin and eye irritation.[3] Prolonged or repeated exposure to some sulfonamide derivatives may lead to organ-specific toxicity.[4][5]
A thorough risk assessment is mandatory before any work begins. This involves considering the scale of your work, the specific manipulations involved (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.
Table 1: Summary of Potential Hazards
Hazard Type
Potential Effect
Rationale
Health Hazards
May be harmful if swallowed, inhaled, or absorbed through the skin.[2][6] Causes skin, eye, and respiratory tract irritation.[3][6][7]
Based on data for analogous nitroaromatic compounds and sulfonamides.[2][3]
Physical Hazards
Potential for reactivity or explosive decomposition, especially at elevated temperatures or if contaminated.[2]
A general characteristic of nitro compounds.[2][8]
Environmental
May be harmful to aquatic life with long-lasting effects.[4]
A common classification for complex organic molecules; avoid release to the environment.[5]
Engineering and Administrative Controls: Your First Line of Defense
Before you even select your personal protective equipment (PPE), the most effective safety measures are those that remove or minimize the hazard at its source.
Chemical Fume Hood: All work involving the handling of N-butyl-4-methyl-3-nitrobenzenesulfonamide as a solid or in solution must be conducted within a certified chemical fume hood.[1][9] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.
Safe Work Practices: Never work alone when handling hazardous chemicals. Ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it protects only the wearer and only when used correctly. The following multi-layered approach is required.[1]
Table 2: PPE Selection Guide
Body Part
Recommended PPE
Specifications and Rationale
Eyes/Face
Chemical safety goggles
Provides a seal around the eyes to protect against dust, powders, and splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[1][4]
Face shield (in addition to goggles)
Required for procedures with a high risk of splashing or energetic reaction, such as when adding reagents or during workup.[1]
Hands
Chemical-resistant gloves (Nitrile)
Nitrile gloves offer good protection against a wide range of chemicals. Always inspect gloves for tears or holes before use.[1]
Double Gloving
Recommended for all handling procedures.[10] The outer glove can be removed immediately after handling the compound, minimizing contamination of lab equipment, notebooks, and your inner glove.
Body
Laboratory coat
Should be worn at all times. A flame-resistant lab coat is recommended given the nature of nitro compounds.[9]
Respiratory
Not typically required if work is confined to a fume hood.
If there is a risk of generating significant dust outside of a fume hood (e.g., large-scale weighing, spill cleanup), a NIOSH-approved respirator (e.g., N95 or higher) should be used.[1][11]
PPE Selection and Donning Workflow
The following diagram illustrates the logical flow for selecting and putting on the appropriate PPE before handling N-butyl-4-methyl-3-nitrobenzenesulfonamide.
Caption: Workflow for PPE selection and donning.
Safe Handling and Operational Plan
A. Weighing and Transfer:
Place a weigh boat or paper on a tared analytical balance inside the chemical fume hood.
Carefully transfer the required amount of N-butyl-4-methyl-3-nitrobenzenesulfonamide using a clean spatula. Avoid creating dust.
Once the desired amount is weighed, securely close the primary container.
Gently tap the weigh boat to transfer the solid into your reaction vessel. Use a small amount of the reaction solvent to rinse any remaining solid from the weigh paper into the vessel.
Immediately dispose of the used weigh paper and outer gloves in the designated solid hazardous waste container.[9]
B. Dissolution and Reaction:
Add solvent to the reaction vessel slowly, with stirring, to avoid splashing.
If heating is required, use a controlled heating mantle with a temperature probe and set it well below any known decomposition temperature. Avoid open flames.[9]
Ensure the reaction is adequately vented and monitored throughout its course.
Spill and Emergency Response
Preparation is key to managing unexpected events safely.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][6] Remove contaminated clothing while under the safety shower. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[5][6] If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][12]
In Case of a Spill:
Alert personnel in the immediate area and evacuate if necessary.
If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (including double gloves, goggles, and a lab coat).
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[9] Do not use paper towels or other combustible materials.
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
All waste materials contaminated with N-butyl-4-methyl-3-nitrobenzenesulfonamide must be treated as hazardous waste.
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and any unreacted chemical. Place these items in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[9]
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity of your scientific work.
References
Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Benchchem. Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide.
Santa Cruz Biotechnology.
University of Georgia.
TCI Chemicals.
Chemius.
United States Environmental Protection Agency. Personal Protective Equipment.
Fisher Scientific.
Fisher Scientific. Safety Data Sheet for N-n-Butylbenzenesulfonamide.
Sigma-Aldrich. Safety Data Sheet for N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide.
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs.
AK Scientific, Inc.
TCI Chemicals.
Chem-Impex International, Inc.
Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals.